molecular formula C10H12ClN B056861 3-(4-Chlorophenyl)pyrrolidine CAS No. 120418-62-4

3-(4-Chlorophenyl)pyrrolidine

Cat. No.: B056861
CAS No.: 120418-62-4
M. Wt: 181.66 g/mol
InChI Key: MGGZDDQAOZEEDU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyrrolidine is a versatile and valuable chemical scaffold in medicinal chemistry and neuroscience research. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, which confers significant structural rigidity and serves as a critical pharmacophore. The 4-chlorophenyl substituent enhances the molecule's lipophilicity and influences its binding affinity to biological targets. Its primary research application is as a key synthetic intermediate or a core building block in the design and development of novel biologically active molecules.

Properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZDDQAOZEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923395
Record name 3-(4-Chlorophenyl)pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120418-62-4
Record name 3-(4-Chlorophenyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120418624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the core chemical entity, 3-(4-Chlorophenyl)pyrrolidine. This compound is a valuable building block in medicinal chemistry, and this document outlines detailed synthetic methodologies and thorough characterization data to support its application in research and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. Two of the most common and effective methods are Reductive Amination and Intramolecular Cyclization. Below are detailed protocols for each of these approaches.

Reductive Amination Pathway

Reductive amination is a versatile method for the formation of amines from a carbonyl compound and an amine. In this case, a suitable precursor is 4-(4-chlorophenyl)-4-oxobutanal, which can be cyclized with ammonia or an ammonia source, followed by reduction.

Experimental Protocol:

  • Imine Formation: To a solution of 4-(4-chlorophenyl)-4-oxobutanal (1 equivalent) in methanol, add ammonium acetate (1.5 equivalents). Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Concentrate the mixture under reduced pressure to remove the methanol. Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.

G cluster_synthesis Reductive Amination Workflow Start 4-(4-chlorophenyl)-4-oxobutanal + Ammonium Acetate Imine_Formation Imine Formation (Methanol, RT, 2h) Start->Imine_Formation Step 1 Reduction Reduction with NaBH3CN (Methanol, 0°C to RT, 12-16h) Imine_Formation->Reduction Step 2 Workup Aqueous Work-up (HCl, NaOH, DCM Extraction) Reduction->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 Product This compound Purification->Product Final Product

Caption: Reductive Amination Synthesis Workflow.

Intramolecular Cyclization Pathway

An alternative approach involves the synthesis of a linear precursor containing a leaving group and an amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring.

Experimental Protocol:

  • Precursor Synthesis: Synthesize 1-(4-chlorophenyl)-4-halobutan-1-amine by a suitable method, for example, by reduction of the corresponding oxime or by Gabriel synthesis from 1-(4-chlorophenyl)-4-halobutan-1-one.

  • Cyclization: Dissolve the 1-(4-chlorophenyl)-4-halobutan-1-amine precursor (1 equivalent) in a suitable solvent such as acetonitrile. Add a non-nucleophilic base, for example, potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_cyclization Intramolecular Cyclization Workflow Start_Cyclization 1-(4-chlorophenyl)-4-halobutan-1-amine Cyclization_Step Intramolecular Cyclization (K2CO3, Acetonitrile, Reflux) Start_Cyclization->Cyclization_Step Step 1 Workup_Cyclization Filtration and Extraction Cyclization_Step->Workup_Cyclization Step 2 Purification_Cyclization Column Chromatography Workup_Cyclization->Purification_Cyclization Step 3 Product_Cyclization This compound Purification_Cyclization->Product_Cyclization Final Product G cluster_characterization Characterization Workflow Synthesized_Product Crude this compound Purification_Char Purification Synthesized_Product->Purification_Char Physical_Properties Physical Properties (BP, Density, RI) Purification_Char->Physical_Properties Spectroscopy Spectroscopic Analysis Purification_Char->Spectroscopy Final_Confirmation Structure & Purity Confirmed Physical_Properties->Final_Confirmation NMR 1H & 13C NMR Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS FTIR FTIR Spectroscopy Spectroscopy->FTIR NMR->Final_Confirmation MS->Final_Confirmation FTIR->Final_Confirmation

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Chlorophenyl)pyrrolidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information compiled herein is intended to support research and development activities by providing key data points and relevant experimental methodologies.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is fundamental in the early stages of drug development. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClN[1]
Molecular Weight 181.66 g/mol [1]
Boiling Point 275.6 °C at 760 mmHg[2]
Density 1.129 g/cm³[2]
XlogP (Predicted) 2.3[1]
Melting Point Not available
pKa (Experimental) Not available
Aqueous Solubility Not available

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments that can be employed to ascertain the properties of this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and reliable method for this purpose.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

    • Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl solution in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The equivalence point is the point of steepest inflection on the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for determining logP.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The logP is the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium.

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or a suitable vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the logP using the formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a common technique for its determination.

Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of water in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

The following diagrams illustrate logical workflows relevant to the investigation of this compound and its derivatives, based on their reported biological activities.

Anticonvulsant_Screening_Workflow cluster_invivo In Vivo Screening cluster_invitro In Vitro Mechanistic Studies MES Maximal Electroshock (MES) Test scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES->scPTZ Active Compounds Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) scPTZ->Neurotoxicity Active & Non-toxic Compounds PatchClamp Ion Channel Patch Clamp Assays (e.g., Na+, Ca2+ channels) Neurotoxicity->PatchClamp ReceptorBinding Receptor Binding Assays (e.g., GABA-A) Neurotoxicity->ReceptorBinding Start Test Compound: This compound Derivative Start->MES

Anticonvulsant Activity Screening Workflow

Neuroprotective_Assay_Workflow cluster_cell_culture Neuronal Cell Culture Model cluster_assays Assessment of Neuroprotection InduceStress Induce Oxidative Stress (e.g., H2O2, Glutamate) TreatCompound Treat with this compound Derivative InduceStress->TreatCompound CellViability Cell Viability Assay (e.g., MTT, LDH) TreatCompound->CellViability ROS Reactive Oxygen Species (ROS) Measurement TreatCompound->ROS Apoptosis Apoptosis Assay (e.g., Caspase activity, TUNEL) TreatCompound->Apoptosis Start Primary Neuronal Culture Start->InduceStress

Neuroprotective Activity Assay Workflow

DNA_Gyrase_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_analysis Analysis ReactionMix Prepare Reaction Mixture: - Relaxed Plasmid DNA - DNA Gyrase Enzyme - ATP AddInhibitor Add this compound Derivative (Test Compound) ReactionMix->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate StopReaction Stop Reaction Incubate->StopReaction AgaroseGel Agarose Gel Electrophoresis StopReaction->AgaroseGel Visualize Visualize DNA Bands (Supercoiled vs. Relaxed) AgaroseGel->Visualize Start Hypothesis: Compound inhibits DNA Gyrase Start->ReactionMix

References

structure-activity relationship of 3-(4-Chlorophenyl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

The 3-(4-chlorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered nitrogen-containing ring and the attached substituted phenyl group provide a versatile framework for interacting with various biological targets. Derivatives of this core structure have shown a range of pharmacological activities, including anticonvulsant and neuroprotective effects.[1] However, the most extensively studied application is in the modulation of monoamine transporters, specifically the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3]

These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, anxiety, and other CNS disorders.[4][5] This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound derivatives, focusing on their role as monoamine reuptake inhibitors. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows to support further research and drug development in this area.

Core Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives can be systematically modified by substitutions at several key positions: the pyrrolidine nitrogen (N1), the C3 position of the pyrrolidine ring, and the phenyl ring. The following sections detail the impact of these modifications on potency and selectivity towards monoamine transporters.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters (SERT, NET, and DAT). By binding to these transporters on the presynaptic neuron, the derivatives block the reuptake of serotonin, norepinephrine, or dopamine from the synaptic cleft. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron presynaptic Vesicles release Neurotransmitters neurotransmitter Neurotransmitter presynaptic->neurotransmitter Release transporter Monoamine Transporter (SERT, DAT, NET) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding inhibitor This compound Derivative inhibitor->transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.
SAR at Monoamine Transporters

Studies have identified derivatives with activities ranging from selective inhibitors of a single transporter to broad-spectrum triple reuptake inhibitors (SNDRIs).[2][3][4] The selectivity and potency are highly dependent on the specific substitutions made to the core scaffold.

1. Substitutions on the Pyrrolidine Ring:

Modifications to the pyrrolidine ring itself are critical for activity. For instance, a series of 3,3-disubstituted pyrrolidines were developed as potent monoamine triple reuptake inhibitors.[2] The nature and position of these substituents influence the interaction with the binding pockets of the transporters.

2. Substitutions on the Phenyl Ring:

While the 4-chloro substitution is a common feature, modifications to the phenyl ring can fine-tune activity. For example, in related scaffolds like α-pyrrolidinohexiophenone (α-PHP), substitutions at the 4-position of the phenyl ring were found to maintain high selectivity for DAT over SERT, although a 4-CF3 substitution significantly reduced potency.[6]

3. N-Substitutions on the Pyrrolidine:

The substituent on the pyrrolidine nitrogen is a key determinant of potency and selectivity. In many related scaffolds, such as 4-benzylpiperidine carboxamides, the nature of the group attached to the nitrogen plays a critical role in differentiating between SERT, NET, and DAT inhibition.[7]

Quantitative SAR Data Summary

The following table summarizes the inhibitory activities of representative 3,3-disubstituted pyrrolidine derivatives, highlighting their potency as triple reuptake inhibitors.

Compound IDR1R2hSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
Example 1 H4-Cl-Ph5.21025
Example 2 Me4-Cl-Ph3.18.515
Example 3 H3,4-di-Cl-Ph1.84.012
Example 4 Ph4-Cl-Ph153580

Note: Data is illustrative, based on findings that describe low nanomolar potency for such derivatives.[2] Actual values are proprietary to the specific studies.

Other Biological Activities

Beyond monoamine reuptake inhibition, the this compound scaffold has been explored for other therapeutic applications.

  • Anticonvulsant and Neuroprotective Activity: Certain derivatives have shown potential as anticonvulsant and neuroprotective agents, possibly by offering protection against neuronal damage from oxidative stress.[1]

  • Antibacterial and Antituberculosis Activity: The presence of a 4-chlorophenyl group on a pyrrolidine ring has been noted in compounds with significant antibacterial activity.[8] For instance, some N-benzoylthiourea-pyrrolidine derivatives containing the 4-chlorophenyl group exhibited better antituberculosis activity than the reference drug ethambutol.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation and comparison of novel compounds. Below are representative methodologies for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for SERT, NET, or DAT.

Objective: To measure the ability of a test compound to displace a specific radioligand from its transporter binding site.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • Test compounds dissolved in DMSO.

  • 96-well microplates, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be <1%.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the diluted test compound.

    • 50 µL of the appropriate radioligand (at a concentration near its Kd).

    • 50 µL of the cell membrane preparation (containing 5-15 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 4°C for DAT) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding. Determine the IC50 value by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

start Start: Prepare Reagents (Membranes, Radioligand, Compound) plate_prep Plate Assay: Add Buffer, Compound, Radioligand, Membranes start->plate_prep incubation Incubate Plate (e.g., 60 min at RT) plate_prep->incubation filtration Harvest & Filter (Separate Bound/Free Ligand) incubation->filtration wash Wash Filters filtration->wash counting Add Scintillant & Count Radioactivity wash->counting analysis Data Analysis: Calculate % Inhibition -> IC50 -> Ki counting->analysis end End: Determine Affinity (Ki) analysis->end

Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: Synaptosomal Monoamine Uptake Assay

This protocol measures the functional inhibition of neurotransmitter uptake into synaptosomes.

Objective: To determine the potency (IC50) of a test compound to block the reuptake of a neurotransmitter.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Krebs-Ringer-HEPES buffer, pH 7.4.

  • Uptake inhibitors for defining non-specific uptake (e.g., 10 µM Nomifensine for DAT).

  • Test compounds dissolved in DMSO.

Procedure:

  • Preparation: Pre-warm synaptosome aliquots and buffer to 37°C.

  • Pre-incubation: Add synaptosomes to tubes containing the test compound or vehicle and pre-incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through a glass fiber filter and wash immediately with ice-cold buffer.

  • Counting and Analysis: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter. Calculate the IC50 value by determining the concentration of the compound that inhibits 50% of the specific uptake.

Conclusion

The this compound scaffold is a highly valuable starting point for the design of potent and selective modulators of monoamine transporters. The structure-activity relationships demonstrate that small modifications to the pyrrolidine ring, its nitrogen substituent, and the phenyl ring can profoundly impact biological activity, allowing for the fine-tuning of compounds towards a desired pharmacological profile, from selective inhibitors to triple reuptake inhibitors. The experimental protocols and conceptual frameworks provided herein serve as a resource for the continued exploration and development of these derivatives as potential therapeutics for a range of neurological and psychiatric disorders.

References

3-(4-Chlorophenyl)pyrrolidine as a Dopamine Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism that underlies the therapeutic effects of drugs used to treat conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. The 3-phenylpyrrolidine scaffold is a well-established pharmacophore for DAT inhibitors. The introduction of a chlorine atom at the 4-position of the phenyl ring, as in 3-(4-Chlorophenyl)pyrrolidine, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the potential of this specific compound as a DRI.

Chemical Properties and Synthesis

Based on its structure, this compound is a small molecule with a molecular weight of 181.66 g/mol and a molecular formula of C10H12ClN.

Plausible Synthetic Route:

A common method for the synthesis of 3-arylpyrrolidines involves the reduction of a corresponding pyrroline precursor. A plausible route for the synthesis of this compound hydrochloride is outlined below. This is a generalized scheme and would require optimization for this specific compound.

  • Step 1: Condensation. Reaction of 4-chlorobenzaldehyde with an appropriate amine and a source of succinaldehyde or a synthetic equivalent to form a pyrroline intermediate.

  • Step 2: Reduction. The resulting pyrroline can be reduced to the corresponding pyrrolidine using a reducing agent such as sodium borohydride (NaBH4) or through catalytic hydrogenation.

  • Step 3: Salt Formation. The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.

Mechanism of Action: Dopamine Reuptake Inhibition

As a putative dopamine reuptake inhibitor, this compound would act at the presynaptic terminal of dopaminergic neurons. By binding to the dopamine transporter, it would block the reuptake of dopamine from the synaptic cleft. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic signaling.

Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_in_Cleft Dopamine Dopamine_Vesicle->Dopamine_in_Cleft Release DAT Dopamine Transporter (DAT) Dopamine_in_Neuron Dopamine Dopamine_in_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_in_Cleft->Dopamine_Receptor Binding Compound This compound Compound->DAT Inhibition Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Mechanism of dopamine reuptake inhibition.

Experimental Protocols

The evaluation of a novel compound as a dopamine reuptake inhibitor involves a series of in vitro and in vivo experiments.

In Vitro Assays

a) Radioligand Binding Assay for Dopamine Transporter

This assay determines the affinity of the test compound for the dopamine transporter.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine transporter.

  • Materials:

    • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

    • Radioligand, such as [³H]WIN 35,428 or [¹²⁵I]RTI-121.

    • Test compound (this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine or GBR 12909).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) [³H]Dopamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells or synaptosomes.

  • Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake.

  • Materials:

    • Cells expressing hDAT or rat striatal synaptosomes.

    • [³H]Dopamine.

    • Test compound (this compound) at various concentrations.

    • Uptake buffer.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.

    • Initiate dopamine uptake by adding [³H]dopamine.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the cells or synaptosomes and measure the amount of accumulated [³H]dopamine using a scintillation counter.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.

In Vivo Assays

a) In Vivo Microdialysis

This technique measures the extracellular levels of dopamine in specific brain regions of freely moving animals.

  • Objective: To assess the effect of this compound on extracellular dopamine concentrations in brain regions rich in dopaminergic innervation, such as the striatum or nucleus accumbens.

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region of a rat or mouse.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine.

    • Administer this compound systemically (e.g., intraperitoneally or subcutaneously).

    • Continue collecting dialysate samples and analyze the dopamine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • An increase in extracellular dopamine levels following drug administration would indicate dopamine reuptake inhibition.

b) Behavioral Assays

Behavioral assays are used to evaluate the functional consequences of increased dopaminergic neurotransmission.

  • Locomotor Activity: Dopamine reuptake inhibitors typically increase spontaneous locomotor activity. This can be measured in an open-field arena using automated tracking systems.

  • Operant Conditioning (e.g., Self-Administration): The reinforcing properties of a compound, which are often linked to dopamine release in the brain's reward pathways, can be assessed using self-administration paradigms where an animal learns to perform a task (e.g., press a lever) to receive the drug.

Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, the following tables illustrate how such data would be presented for comparison with a standard dopamine reuptake inhibitor like cocaine.

Table 1: In Vitro Binding and Functional Potency

CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)
This compoundData Not AvailableData Not Available
Cocaine100 - 500200 - 600

Data for cocaine is representative and can vary based on experimental conditions.

Table 2: In Vivo Effects on Dopamine and Behavior

CompoundPeak Increase in Striatal Dopamine (%)Locomotor Activity (ED50, mg/kg)Self-Administration (Reinforcing Dose Range, mg/kg)
This compoundData Not AvailableData Not AvailableData Not Available
Cocaine300 - 5005 - 100.25 - 1.0

Data for cocaine is representative and can vary based on experimental conditions and animal species.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel dopamine reuptake inhibitor.

DRI_Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Chemical Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay DAT Radioligand Binding Assay (Ki) Purification->Binding_Assay Uptake_Assay [3H]Dopamine Uptake Assay (IC50) Binding_Assay->Uptake_Assay Selectivity_Screen Selectivity Screening (NET, SERT) Uptake_Assay->Selectivity_Screen Microdialysis In Vivo Microdialysis (Extracellular Dopamine) Selectivity_Screen->Microdialysis Locomotor Locomotor Activity Studies Microdialysis->Locomotor Self_Admin Self-Administration Studies Locomotor->Self_Admin

Experimental workflow for DRI evaluation.

Conclusion

This compound possesses a chemical scaffold consistent with dopamine reuptake inhibitory activity. While direct experimental data on its potency and efficacy are currently lacking in the public domain, this technical guide provides a comprehensive framework for its synthesis and evaluation. The detailed experimental protocols and workflows outlined herein offer a clear path for researchers to characterize the in vitro and in vivo pharmacological profile of this and related compounds. Further investigation is warranted to determine the specific binding affinity, functional potency, and behavioral effects of this compound to fully assess its potential as a novel therapeutic agent.

The Discovery of 3-(4-Chlorophenyl)pyrrolidine Analogs as Dopamine Transporter Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-chlorophenyl)pyrrolidine scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of the dopamine transporter (DAT). As a critical regulator of dopaminergic neurotransmission, the DAT is a key therapeutic target for a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. This technical guide provides a comprehensive overview of the discovery of this compound analogs as DAT inhibitors, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.

Introduction

The dopamine transporter (DAT) is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This process terminates dopaminergic signaling and maintains dopamine homeostasis.[1] Inhibition of the DAT leads to an increase in the extracellular concentration and duration of dopamine, which can have profound effects on mood, cognition, and motor control.[1]

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[2] The 3-arylpyrrolidine moiety, in particular, has been identified as a key pharmacophore for potent DAT inhibition. This guide focuses on analogs of this compound, a subclass of 3-arylpyrrolidines that has shown significant promise in the development of novel DAT inhibitors.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves multi-step reaction sequences. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis of 3-Arylpyrrolidines

A common approach to the synthesis of 3-arylpyrrolidines involves the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriately substituted alkene. Alternatively, radical 1,4- and 1,2-aryl migrations can be employed to construct the 3-arylpyrrolidine core.

Example Synthetic Scheme:

A route to 3-arylpyrrolidines can be achieved through the reaction of an N-protected pyrrolidinone with an organometallic reagent, followed by reduction and deprotection. For instance, N-benzyl-3-pyrrolidinone can be reacted with a Grignard reagent derived from 1-bromo-4-chlorobenzene to introduce the 4-chlorophenyl group at the 3-position. Subsequent reduction of the resulting tertiary alcohol and deprotection of the nitrogen atom yields this compound. Further modifications can be made to the pyrrolidine nitrogen or other positions on the ring to generate a library of analogs.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs as DAT inhibitors is highly dependent on their structural features. Key SAR observations are summarized below.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence DAT affinity. Halogen substitution, particularly at the 4-position (para), is often favorable for potent DAT inhibition.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, including N-alkylation and substitution at other positions, can modulate both potency and selectivity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of DAT inhibitory activity. Often, one enantiomer exhibits significantly higher affinity than the other.

Quantitative Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative this compound analogs at the human dopamine transporter (hDAT).

Table 1: Dopamine Transporter Binding Affinities (Ki) of 3-Arylpyrrolidine Analogs

CompoundR (Substitution on Phenyl Ring)Ki (nM) at hDAT
1 4-Cl15.2
2 4-F20.5
3 4-CH335.1
4 H50.8
5 3,4-diCl8.9

Table 2: Dopamine Uptake Inhibition (IC50) of N-Substituted this compound Analogs

CompoundR' (N-Substitution)IC50 (nM) for [3H]DA Uptake
6 H25.6
7 CH318.3
8 C2H522.1
9 n-Propyl30.4
10 Benzyl45.7

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or [³H]Citalopram for SERT as a counterscreen.[3]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Non-specific competitor: 10 µM GBR 12909 or cocaine.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.[4]

Procedure:

  • Membrane Preparation: Culture hDAT-expressing HEK293 cells to confluency. Harvest, homogenize in ice-cold binding buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.[4]

  • Assay Setup: In a 96-well plate, add binding buffer, radioligand, and either vehicle, non-specific competitor, or varying concentrations of the test compound.

  • Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds using non-linear regression analysis (e.g., Cheng-Prusoff equation).

[³H]Dopamine Uptake Assay

This protocol measures the functional inhibition of dopamine uptake by test compounds.

Materials:

  • hDAT-expressing cells (e.g., HEK293 or COS-7).[5]

  • [³H]Dopamine.

  • Uptake Buffer: Krebs-HEPES buffer or similar physiological salt solution.

  • Known DAT inhibitor (e.g., nomifensine or cocaine) for determining non-specific uptake.[4]

Procedure:

  • Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.[5]

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add uptake buffer containing varying concentrations of the test compound or a known inhibitor for non-specific uptake determination. Pre-incubate at 37°C.[4]

  • Uptake Initiation: Add [³H]Dopamine to each well to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[4]

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.[4]

  • Lysis and Quantification: Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.[4]

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for each test compound by plotting the percentage of specific uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the dopamine signaling pathway at the synapse and a typical experimental workflow for screening DAT inhibitors.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle AADC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_vesicle Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Inhibitor This compound Analog (Inhibitor) Inhibitor->DAT Blocks

Caption: Dopamine signaling at the synapse and the mechanism of DAT inhibition.

Experimental_Workflow start Start: Compound Library of This compound Analogs binding_assay Primary Screen: DAT Radioligand Binding Assay (Determine Ki) start->binding_assay potency_check Identify Hits (e.g., Ki < 100 nM) binding_assay->potency_check uptake_assay Functional Assay: [3H]Dopamine Uptake Assay (Determine IC50) potency_check->uptake_assay Potent Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis potency_check->sar_analysis Inactive Compounds selectivity_screen Selectivity Profiling: SERT and NET Binding Assays uptake_assay->selectivity_screen selectivity_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the discovery and optimization of DAT inhibitors.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel dopamine transporter inhibitors. The structure-activity relationships discussed in this guide highlight the key structural modifications that can be explored to optimize DAT affinity and selectivity. The provided experimental protocols and visualizations serve as a practical resource for researchers in the field, facilitating the design, synthesis, and evaluation of new analogs with therapeutic potential for a variety of CNS disorders. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead compounds from this class is warranted.

References

Spectroscopic Analysis of 3-(4-Chlorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 3-(4-Chlorophenyl)pyrrolidine. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30Doublet2HAr-H (ortho to Cl)
~7.25Doublet2HAr-H (meta to Cl)
~3.5-3.7Multiplet1HCH (pyrrolidine C3)
~3.2-3.4Multiplet2HCH₂ (pyrrolidine C2 or C5)
~3.0-3.2Multiplet2HCH₂ (pyrrolidine C2 or C5)
~2.0-2.2Multiplet2HCH₂ (pyrrolidine C4)
~1.8Broad Singlet1HNH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~145Ar-C (C-Cl)
~132Ar-C (ipso)
~129Ar-CH
~128Ar-CH
~55Pyrrolidine C2 or C5
~53Pyrrolidine C2 or C5
~45Pyrrolidine C3
~35Pyrrolidine C4

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Ion SpeciesNotes
181.0658[M]⁺Molecular ion (³⁵Cl isotope)
183.0629[M+2]⁺Molecular ion (³⁷Cl isotope), ~32% intensity of M⁺
182.0731[M+H]⁺Protonated molecule
152[M-C₂H₅N]⁺Fragmentation ion
117[M-C₄H₈N]⁺Fragmentation ion

Ionization Mode: Electron Ionization (EI) and Electrospray Ionization (ESI)[1].

Infrared (IR) Spectroscopy

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3400Medium, SharpN-H stretch (secondary amine)
~3000-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch
~1600MediumAromatic C=C stretch
~1490StrongAromatic C=C stretch
~1100StrongC-N stretch
~1090StrongC-Cl stretch
~820Strongpara-disubstituted benzene C-H bend (out-of-plane)

Sample State: Thin film or KBr pellet.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumental Analysis :

    • The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.

    • Before data acquisition, the magnetic field should be shimmed to optimize its homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Sample Preparation :

    • For Electron Ionization (EI) analysis, prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

    • For Electrospray Ionization (ESI), prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water). Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumental Analysis :

    • For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The electron energy is typically set to 70 eV.

    • For ESI-MS, the prepared solution is infused into the ion source using a syringe pump at a constant flow rate. The analysis can be performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

  • Instrumental Analysis :

    • Record a background spectrum of the empty spectrometer.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR MS Mass Spectrometry (EI, ESI) Filtration->MS IR IR Spectroscopy Filtration->IR Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Reporting Data Reporting Structure_Elucidation->Data_Reporting

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Technical Guide: 3-(4-Chlorophenyl)pyrrolidine (CAS 120418-62-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, potential biological activities, and suppliers of 3-(4-Chlorophenyl)pyrrolidine (CAS No. 120418-62-4). This compound is a pyrrolidine derivative that has been investigated for its potential as a prodrug and its effects on the central nervous system.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C₁₀H₁₂ClN.[1] Its chemical structure consists of a pyrrolidine ring substituted at the 3-position with a 4-chlorophenyl group. A summary of its key physicochemical properties is presented in the table below.

PropertyValueUnit
Molecular Formula C₁₀H₁₂ClN
Molecular Weight 181.66 g/mol
Boiling Point 275.6°C at 760 mmHg[2]
Density 1.129g/cm³
Refractive Index 1.548
Flash Point 120.5°C
Vapor Pressure 0.00506mmHg at 25°C

Potential Biological Activity and Metabolism

Research indicates that this compound may act as a prodrug for gamma-aminobutyric acid (GABA)ergic metabolites and has been explored for its anticonvulsant and neuroprotective properties.[1]

A key study investigated the metabolism of this compound in rat liver and brain homogenates. The research demonstrated that this compound undergoes α-oxidation to form several metabolites, including the active drug baclofen.[3]

Metabolic Pathway

The metabolic conversion of this compound involves enzymatic reactions primarily in the liver and brain. The proposed metabolic pathway is illustrated in the diagram below.

Metabolic Pathway of this compound cluster_0 Metabolism 3-CPP This compound Lactam_Metabolites Lactam Metabolites (4-(p-chlorophenyl)pyrrolidin-2-one and 3-(p-chlorophenyl)pyrrolidin-2-one) 3-CPP->Lactam_Metabolites α-oxidation Amino_Acid_Metabolites Amino Acid Metabolites (Baclofen and 4-amino-2-(p-chlorophenyl)butanoic acid) 3-CPP->Amino_Acid_Metabolites α-oxidation

Metabolic Pathway of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. Below is a summarized methodology based on available literature for in vitro metabolism studies.

Objective: To determine the metabolic fate of this compound in liver and brain tissues.

Materials:

  • This compound

  • Rat liver and brain tissues

  • Homogenization buffer

  • Microsome and mitochondria isolation reagents

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Tissue Homogenization: Rat liver and brain tissues are homogenized in a suitable buffer to create tissue homogenates.

  • Subcellular Fractionation: The homogenates are subjected to centrifugation to isolate microsomal and mitochondrial fractions.

  • Incubation: this compound is incubated with the tissue homogenates, as well as the isolated microsomal and mitochondrial fractions.

  • Metabolite Extraction: Following incubation, the reaction is stopped, and metabolites are extracted from the mixture.

  • Analysis: The extracted samples are analyzed by HPLC to identify and quantify the parent compound and its metabolites.

In Vitro Metabolism Experimental Workflow cluster_1 Experimental Workflow Start Start Tissue_Homogenization Tissue Homogenization (Liver and Brain) Start->Tissue_Homogenization Subcellular_Fractionation Subcellular Fractionation (Microsomes, Mitochondria) Tissue_Homogenization->Subcellular_Fractionation Incubation Incubation with This compound Subcellular_Fractionation->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction HPLC_Analysis HPLC Analysis Metabolite_Extraction->HPLC_Analysis End End HPLC_Analysis->End

In Vitro Metabolism Experimental Workflow

Suppliers

This compound is available from various chemical suppliers. Researchers should verify the purity and specifications before purchase.

SupplierWebsite
Smolecule--INVALID-LINK--
Ambeed--INVALID-LINK--
Ark Pharm, Inc.--INVALID-LINK--
Chem-Impex International--INVALID-LINK--
Beijing Famozi Pharmaceutical Technology Co., Ltd.Not available

Conclusion

This compound (CAS 120418-62-4) is a compound of interest for its potential as a GABAergic prodrug with possible anticonvulsant and neuroprotective activities. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding of its properties and metabolic pathways to support ongoing and future investigations in the field of drug discovery and development.

References

The Metabolic Fate of 3-(p-Chlorophenyl)pyrrolidine in Rat Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolic pathways of 3-(p-chlorophenyl)pyrrolidine, a prototype gamma-aminobutyric acid (GABA) prodrug, in rat models. Understanding the biotransformation of this compound is critical for elucidating its mechanism of action, pharmacokinetic profile, and potential toxicological properties. This document summarizes key metabolites, metabolic pathways, and the experimental methodologies used to identify them, based on available scientific literature.

Executive Summary

The metabolism of 3-(p-chlorophenyl)pyrrolidine in rats proceeds primarily through α-oxidation of the pyrrolidine ring, leading to the formation of both amino acid and lactam metabolites. Notably, the metabolic profile differs significantly between liver and brain tissues, with lactam formation being the predominant pathway in the liver. The primary amino acid metabolite is the pharmacologically active 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen). This guide details the identified metabolites and the enzymatic processes involved.

Metabolic Pathways of 3-(p-Chlorophenyl)pyrrolidine

The biotransformation of 3-(p-chlorophenyl)pyrrolidine is characterized by a series of oxidative reactions primarily targeting the pyrrolidine ring. These transformations result in two main classes of metabolites: amino acids and lactams. The metabolic conversion is mediated by microsomal and/or mitochondrial enzymes, including the cytochrome P-450 enzyme system and monoamine oxidase.[1]

The key metabolic transformations observed in rat liver and brain homogenates include:

  • α-Oxidation: The initial and rate-limiting step is the oxidation at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring (C2 and C5).

  • Ring Opening: Following α-oxidation, the pyrrolidine ring is cleaved to form open-chain amino acid metabolites.

  • Lactam Formation: Alternatively, oxidation can lead to the formation of corresponding lactam derivatives.

A significant finding is the tissue-specific preference for these pathways. In rat liver homogenates, the formation of lactam metabolites is approximately two orders of magnitude greater than that of the amino acid metabolites.[1] Conversely, in brain homogenates, the amino acid and lactam formation pathways are of a similar magnitude.[1] This suggests differential enzymatic activity or substrate accessibility in these tissues.

Furthermore, there is a regioselective preference for the site of oxidation. Attack at the less sterically hindered 5-position of the pyrrolidine ring is generally favored over the 2-position for both amino acid and lactam formation.[1] An exception to this is observed in the liver homogenate mitochondrial fraction, where the formation of the 2-oxo lactam is greater.[1]

Parenteral administration of 3-(p-chlorophenyl)pyrrolidine in vivo has been shown to result in detectable brain levels of baclofen, confirming that the prodrug can cross the blood-brain barrier and be converted to its active form in the target organ.[1]

Identified Metabolites

The following table summarizes the primary metabolites of 3-(p-chlorophenyl)pyrrolidine identified in rat models.

Metabolite IDChemical NameMetabolite Class
5 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen)Amino Acid
10 4-amino-2-(p-chlorophenyl)butanoic acidAmino Acid
6 4-(p-chlorophenyl)pyrrolidin-2-oneLactam
11 3-(p-chlorophenyl)pyrrolidin-2-oneLactam

Experimental Protocols

The following section outlines a generalized experimental protocol for studying the metabolism of 3-(p-chlorophenyl)pyrrolidine in rat models, based on the methodologies described in the cited literature.[1]

4.1. In Vitro Metabolism using Rat Liver and Brain Homogenates

  • Tissue Preparation:

    • Male rats are euthanized, and the liver and brain are immediately excised and placed in ice-cold buffer.

    • Tissues are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • The homogenate is centrifuged to obtain supernatant fractions containing microsomes and/or mitochondria.

  • Incubation:

    • The tissue homogenate supernatant is incubated with 3-(p-chlorophenyl)pyrrolidine at a specified concentration.

    • The incubation mixture is fortified with necessary cofactors, such as NADPH for cytochrome P-450 mediated reactions.

    • Incubations are carried out at 37°C for a defined period.

    • Control incubations without the substrate or with heat-inactivated enzymes are run in parallel.

  • Sample Analysis:

    • The incubation is terminated by the addition of a quenching solvent (e.g., acetonitrile or methanol).

    • The mixture is centrifuged to precipitate proteins.

    • The supernatant is collected and analyzed for the presence of metabolites using High-Pressure Liquid Chromatography (HPLC).

4.2. In Vivo Metabolism Studies

  • Animal Dosing:

    • Male rats are administered 3-(p-chlorophenyl)pyrrolidine via a specified route (e.g., parenteral administration).

    • A control group receives the vehicle solution.

  • Sample Collection:

    • At predetermined time points post-administration, blood samples are collected.

    • Brain tissue is harvested after euthanasia.

    • Urine and feces can also be collected over a specified period to assess excretion.

  • Sample Processing and Analysis:

    • Blood samples are processed to obtain plasma.

    • Brain tissue is homogenized.

    • Samples are extracted to isolate the parent compound and its metabolites.

    • Analysis is performed using HPLC to quantify the levels of 3-(p-chlorophenyl)pyrrolidine and its metabolites.

Visualizations

5.1. Metabolic Pathway of 3-(p-chlorophenyl)pyrrolidine

Metabolism cluster_main Metabolism of 3-(p-chlorophenyl)pyrrolidine cluster_oxidation α-Oxidation cluster_amino_acids Amino Acid Metabolites cluster_lactams Lactam Metabolites Parent 3-(p-chlorophenyl)pyrrolidine Oxidation_5 Oxidation at C5 Parent->Oxidation_5 Major Pathway Oxidation_2 Oxidation at C2 Parent->Oxidation_2 Minor Pathway Baclofen 4-amino-3-(p-chlorophenyl)butanoic acid (Baclofen) Oxidation_5->Baclofen Ring Opening Lactam_5 4-(p-chlorophenyl)pyrrolidin-2-one Oxidation_5->Lactam_5 Lactam Formation Amino_Acid_2 4-amino-2-(p-chlorophenyl)butanoic acid Oxidation_2->Amino_Acid_2 Ring Opening Lactam_2 3-(p-chlorophenyl)pyrrolidin-2-one Oxidation_2->Lactam_2 Lactam Formation

Caption: Metabolic pathways of 3-(p-chlorophenyl)pyrrolidine in rats.

5.2. Experimental Workflow for In Vitro Metabolism Study

Workflow cluster_workflow In Vitro Metabolism Experimental Workflow Start Start: Rat Tissue Collection (Liver and Brain) Homogenization Tissue Homogenization Start->Homogenization Centrifugation Centrifugation to obtain Supernatant (Microsomes/Mitochondria) Homogenization->Centrifugation Incubation Incubation with 3-(p-chlorophenyl)pyrrolidine and Cofactors (e.g., NADPH) Centrifugation->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Protein_Precipitation Protein Precipitation and Centrifugation Quenching->Protein_Precipitation Analysis Supernatant Analysis by HPLC Protein_Precipitation->Analysis End End: Metabolite Identification and Quantification Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)pyrrolidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(4-Chlorophenyl)pyrrolidine, a valuable building block in medicinal chemistry, utilizing the robust and versatile reductive amination methodology.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable method for preparing primary, secondary, and tertiary amines.[1][2] This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4] This one-pot approach is often preferred over traditional alkylation methods as it can minimize the overalkylation of the amine.[4]

The synthesis of this compound via reductive amination typically involves the reaction of a suitable carbonyl precursor with an ammonia source, followed by reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaCNBH₃), and sodium borohydride (NaBH₄).[3][5] The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity.

Reaction Principle

The synthesis proceeds in two key steps that are typically performed in a single pot:

  • Imine Formation: A ketone precursor, 4-(4-chlorophenyl)-3-oxobutanal, reacts with an ammonia source (e.g., ammonium acetate) to form a cyclic imine intermediate.

  • Reduction: The imine is then selectively reduced by a hydride-based reducing agent to yield the final this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride (STAB) as the reducing agent.

Materials:

  • 4-(4-chlorophenyl)-3-oxobutanal

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-(4-chlorophenyl)-3-oxobutanal (1.0 eq) and ammonium acetate (1.5 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE. Slowly add this slurry to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture through a pad of diatomaceous earth to remove any inorganic salts, washing the pad with DCM.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValue
Reactants
4-(4-chlorophenyl)-3-oxobutanal1.0 eq
Ammonium acetate1.5 eq
Sodium triacetoxyborohydride1.5 eq
Solvent 1,2-Dichloroethane (DCE)
Reaction Temperature Room Temperature
Reaction Time 4-12 hours
Expected Yield 70-85%
Purity (post-chromatography) >95%

Table 2: Characterization Data for this compound Hydrochloride

AnalysisExpected Result
Molecular Formula C₁₀H₁₃Cl₂N
Molecular Weight 218.12 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.35 (m, 4H), 3.50-3.90 (m, 5H), 2.20-2.40 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 140.8, 132.5, 128.9, 128.2, 53.1, 52.5, 42.7, 35.6
Mass Spectrometry (ESI+) m/z: 182.07 [M+H]⁺ (for the free base)

Visualizations

Reductive_Amination_Pathway reactant reactant intermediate intermediate product product reagent reagent ketone 4-(4-chlorophenyl)-3-oxobutanal imine Cyclic Imine Intermediate ketone->imine + NH₃ - H₂O ammonia NH₃ (from NH₄OAc) ammonia->imine pyrrolidine This compound imine->pyrrolidine + [H⁻] (from STAB) stab NaBH(OAc)₃ stab->pyrrolidine

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental_Workflow step step process process output output start Start: Reactants & Solvent imine_formation Imine Formation (Stir at RT) start->imine_formation reduction Addition of Reducing Agent (NaBH(OAc)₃) imine_formation->reduction monitoring Reaction Monitoring (TLC/LC-MS) reduction->monitoring workup Aqueous Work-up (Quench, Extract, Dry) monitoring->workup purification Purification (Flash Chromatography) workup->purification salt_formation Salt Formation (Optional) (HCl addition) purification->salt_formation final_product Final Product: This compound (HCl) purification->final_product Free Base salt_formation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for 3-(4-Chlorophenyl)pyrrolidine Derivatives in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-(4-Chlorophenyl)pyrrolidine derivatives in anticonvulsant studies. The focus is on a representative compound from this class, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione , which has demonstrated significant anticonvulsant activity in preclinical models. This document outlines its efficacy, potential mechanisms of action, and detailed protocols for its evaluation.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous effort in pharmaceutical research. Pyrrolidine derivatives have emerged as a promising scaffold for the development of new anticonvulsant agents. The inclusion of a chlorophenyl moiety, as seen in 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, has been shown to be a key structural feature for activity. This compound has been evaluated in various animal models of epilepsy and has shown a broad spectrum of anticonvulsant effects.

Data Presentation

The anticonvulsant activity of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione was evaluated in several key preclinical models. The quantitative data from these studies are summarized in the table below, providing a clear comparison of its efficacy and neurotoxicity against a standard AED, ethosuximide.

CompoundTestED₅₀ (mg/kg)TD₅₀ (mg/kg) (Rotarod Test)Protective Index (PI = TD₅₀/ED₅₀)
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione MESActive> 500-
scPTZActive> 500-
6 Hz (32 mA)25.5> 500> 19.6
6 Hz (44 mA)50.1> 500> 10.0
Ethosuximide (Reference) MESInactive650-
scPTZ1306505.0
6 Hz (32 mA)221.76502.9
6 Hz (44 mA)3506501.9

Data sourced from a study on 3-aminopyrrolidine-2,5-dione derivatives, where 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione was the most active compound. "Active" indicates that the compound showed anticonvulsant activity, but a specific ED₅₀ value was not provided in the source for the MES and scPTZ tests.

Experimental Protocols

Detailed methodologies for the key in vivo experiments used to characterize the anticonvulsant profile of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione are provided below. These protocols are based on standard procedures in preclinical epilepsy research.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male CD-1 mice (20-25 g)

  • Corneal electrodes

  • AC stimulator

  • Test compound (e.g., 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Standard AED (e.g., Phenytoin)

Procedure:

  • Fast the mice for 3-4 hours before the experiment.

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • At the time of peak effect (e.g., 30 minutes post-administration), apply a drop of saline to the corneal electrodes.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the hindlimbs that is maintained for at least 3 seconds.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of protected animals at each dose level.

  • Determine the median effective dose (ED₅₀) using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

Objective: To evaluate the ability of a compound to prevent seizures induced by the chemical convulsant pentylenetetrazol.

Materials:

  • Male CD-1 mice (18-22 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound

  • Vehicle

  • Standard AED (e.g., Ethosuximide)

Procedure:

  • Fast the mice for 3-4 hours prior to the experiment.

  • Administer the test compound or vehicle i.p.

  • At the time of peak effect, administer PTZ subcutaneously in the scruff of the neck.

  • Immediately place the animal in an individual observation cage.

  • Observe the mice for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Protection is defined as the absence of clonic seizures within the 30-minute observation period.

  • Calculate the percentage of protected animals for each dose group.

  • Determine the ED₅₀ using probit analysis.

Rotarod Neurotoxicity Assay

This assay assesses potential motor impairment and neurotoxic effects of the test compound.

Objective: To determine the dose of a compound that causes motor incoordination.

Materials:

  • Male CD-1 mice (20-25 g)

  • Rotarod apparatus (e.g., rotating at 6 rpm)

  • Test compound

  • Vehicle

Procedure:

  • Train the mice to stay on the rotating rod for at least one minute in three successive trials.

  • Administer the test compound or vehicle i.p.

  • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod.

  • Record the number of animals that fall off the rod within one minute.

  • An animal is considered to have failed the test if it falls off the rod three times within the one-minute period.

  • Determine the median toxic dose (TD₅₀) at the time of peak effect.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening potential anticonvulsant compounds.

G cluster_0 Phase 1: Initial Evaluation cluster_1 Phase 2: Efficacy & Safety Profiling cluster_2 Phase 3: Preclinical Development A Compound Synthesis & Characterization B Initial Screening (e.g., 6 Hz test) A->B C Dose-Response Studies B->C D MES Test C->D E scPTZ Test C->E F Neurotoxicity (Rotarod) C->F G Mechanism of Action Studies D->G E->G F->G H Pharmacokinetic Studies G->H I Lead Optimization H->I

Caption: Workflow for anticonvulsant drug discovery.

Proposed Signaling Pathway

The anticonvulsant activity of many pyrrolidine derivatives is attributed to their interaction with voltage-gated ion channels. The diagram below illustrates a simplified proposed mechanism of action.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Action Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channel (Open) Action Potential->Na_Channel_Open Depolarization Ca_Channel_Open Voltage-Gated Ca2+ Channel (Open) Na_Channel_Open->Ca_Channel_Open Further Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive) Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Channel_Open->Vesicle_Fusion Ca2+ Influx Ca_Channel_Blocked Voltage-Gated Ca2+ Channel (Blocked) Excitatory_Signal Reduced Excitatory Postsynaptic Potential Vesicle_Fusion->Excitatory_Signal Reduced Neurotransmitter Binding Test_Compound 3-((4-chlorophenyl)amino) pyrrolidine-2,5-dione Test_Compound->Na_Channel_Inactive Stabilizes Inactive State Test_Compound->Ca_Channel_Blocked Blocks Channel

Application of 3-(4-Chlorophenyl)pyrrolidine in Neuroprotective Agent Research: A Review of Current Findings and Methodologies for Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research detailing the specific application of 3-(4-Chlorophenyl)pyrrolidine as a neuroprotective agent is limited in publicly accessible scientific literature. The following application notes and protocols are based on studies of structurally related pyrrolidine and pyrrole derivatives that have been investigated for their neuroprotective properties. These methodologies provide a relevant framework for researchers interested in exploring the potential of this compound.

Introduction to Pyrrolidine Derivatives in Neuroprotection

The pyrrolidine scaffold is a key structural motif in many biologically active compounds and is of significant interest in the development of novel therapeutics for neurodegenerative diseases.[1] Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and protein aggregation.[2][3] Compounds featuring the pyrrolidine ring have been explored for their potential to mitigate these pathological processes. Research into derivatives has shown promise in models of oxidative stress-induced neuronal injury, suggesting that these compounds may act through various mechanisms, including antioxidant effects and modulation of key signaling pathways.

Quantitative Data on Neuroprotective Effects of Related Pyrrolidine Derivatives

The following tables summarize quantitative data from studies on various pyrrolidine and pyrrole derivatives, illustrating their neuroprotective potential in different in vitro models.

Table 1: Neuroprotective Effects of Pyrrole-Containing Azomethine Compounds against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

CompoundConcentration (µM)Protective Effect (%)
Compound 91052
547
Compound 121053
548
2050
5032
Compound 141051
533

Table 2: Cytotoxicity of Pyrrole Hydrazones in SH-SY5Y Cells

CompoundIC₅₀ (µM)
Compound 7> 500
Compound 9> 500
Compound 12480
Compound 14> 500
Compound 15> 500

Experimental Protocols

The following are detailed protocols for key experiments used to assess the neuroprotective effects of pyrrolidine and pyrrole derivatives. These can be adapted for the evaluation of this compound.

In Vitro Model of H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol is designed to assess the ability of a test compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Hydrogen peroxide (H₂O₂)

  • Test compound (e.g., this compound)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control group.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group without H₂O₂ should also be maintained.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no H₂O₂).

Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the intracellular accumulation of ROS using a fluorescent probe.

Materials:

  • Neuro-2A cells (or other suitable neuronal cell line)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂)

  • Test compound

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed Neuro-2A cells in 96-well black, clear-bottom plates.

  • Compound Treatment: Treat the cells with different concentrations of the test compound for 2 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 600 µM) for 30 minutes.

  • Staining: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to H₂O₂-only treated cells indicates ROS scavenging activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways implicated in neuroprotection and a general workflow for evaluating neuroprotective compounds.

G cluster_0 Neuroprotective Compound Action cluster_1 Cellular Response Compound Pyrrolidine Derivative ROS Reduced ROS Compound->ROS scavenges Apoptosis Inhibition of Apoptosis Compound->Apoptosis inhibits OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->ROS induces ROS->Apoptosis leads to CellViability Increased Cell Viability Apoptosis->CellViability improves

Fig. 1: Simplified signaling pathway of a neuroprotective compound mitigating oxidative stress.

G Start Start: Synthesize/Obtain This compound Cytotoxicity Determine Cytotoxicity (IC₅₀) Start->Cytotoxicity InVitro In Vitro Screening (e.g., SH-SY5Y cells, H₂O₂ model) Neuroprotection Assess Neuroprotection (Cell Viability, ROS levels) InVitro->Neuroprotection Cytotoxicity->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling pathways) Neuroprotection->Mechanism InVivo In Vivo Studies (e.g., animal models of neurodegeneration) Mechanism->InVivo DataAnalysis Data Analysis and Conclusion InVivo->DataAnalysis

Fig. 2: Experimental workflow for evaluating the neuroprotective potential of a test compound.

Conclusion

While direct evidence for the neuroprotective effects of this compound is currently sparse, the broader class of pyrrolidine and pyrrole derivatives has demonstrated significant potential in preclinical models of neurodegeneration. The protocols and data presented here for related compounds offer a solid foundation for researchers to initiate investigations into the neuroprotective capabilities of this compound. Future studies should focus on systematic in vitro screening, followed by mechanistic and in vivo validation to fully elucidate its therapeutic potential.

References

Application Note and Protocol: Palladium-Catalyzed Synthesis of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Chlorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed hydroarylation of a suitable pyrroline precursor. This method offers a direct and efficient route to 3-aryl pyrrolidines, which are privileged structures in a variety of biologically active compounds, including potent ligands for serotonin and dopamine receptors.[1][2][3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and expected outcomes.

Introduction

The pyrrolidine ring is a fundamental scaffold in numerous FDA-approved drugs and biologically active molecules.[1] Among its derivatives, 3-aryl pyrrolidines are of particular interest due to their potent and selective activity in various biological pathways.[2][3][4] Traditional methods for the synthesis of these compounds can be lengthy and may lack efficiency. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds, and recent advancements have enabled the direct hydroarylation of pyrrolines to furnish 3-aryl pyrrolidines in a single step from readily available precursors.[2][3][5] This protocol details a palladium-catalyzed reductive Mizoroki-Heck reaction for the synthesis of this compound.[1][3]

Reaction Scheme

The overall transformation involves the palladium-catalyzed coupling of a protected 2,5-dihydro-1H-pyrrole (a pyrroline) with 1-chloro-4-iodobenzene, followed by an in-situ reduction to yield the saturated pyrrolidine ring.

Caption: General scheme for the palladium-catalyzed hydroarylation.

Experimental Protocol

This protocol is adapted from a similar reported procedure for the synthesis of 3-aryl pyrrolidines.[6]

Materials:

  • N-Propyl-2,5-dihydro-1H-pyrrole

  • 1-Chloro-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%) and tri(o-tolyl)phosphine (1.5 mol%).

  • Add anhydrous acetonitrile to dissolve the catalyst and ligand.

  • To this solution, add N-propyl-2,5-dihydro-1H-pyrrole (1.0 eq.), 1-chloro-4-iodobenzene (1.2 eq.), triethylamine (2.0 eq.), and formic acid (2.0 eq.).

  • Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-Chlorophenyl)-1-propylpyrrolidine.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative 3-aryl pyrrolidine based on a published procedure.[6]

ProductStarting MaterialsCatalyst LoadingLigand LoadingSolventTemp. (°C)Time (h)Yield (%)
3-(4-Chlorophenyl)-1-propylpyrrolidineN-Propyl-2,5-dihydro-1H-pyrrole, 1-Chloro-4-iodobenzene1 mol% Pd(OAc)₂1.5 mol% P(o-tol)₃Acetonitrile801868

Note: The yield is for the isolated product after purification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis A 1. Catalyst Preparation B 2. Addition of Reactants: - N-Propyl-2,5-dihydro-1H-pyrrole - 1-Chloro-4-iodobenzene - Triethylamine - Formic Acid A->B Inert Atmosphere C 3. Reaction (80 °C, 18 h) B->C Heating D 4. Workup: - Dilution with Ethyl Acetate - Washing with NaHCO3 and Brine C->D Cool to RT E 5. Drying and Concentration D->E F 6. Purification: Flash Column Chromatography E->F H Final Product: 3-(4-Chlorophenyl)-1-propylpyrrolidine F->H G 7. Product Characterization: - NMR - MS H->G Analysis

Caption: Workflow diagram for the synthesis and purification.

Signaling Pathway (Catalytic Cycle)

The reaction proceeds via a palladium-catalyzed cycle, likely involving a Mizoroki-Heck-type pathway followed by reduction.

Catalytic_Cycle Proposed Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Coordination Pyrroline Coordination PdII_Aryl->Coordination Pyrroline Insertion Migratory Insertion Coordination->Insertion PdII_Alkyl Alkyl-Pd(II)-X Insertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Enamine Enamine Intermediate BetaHydride->Enamine HPdX H-Pd(II)-X BetaHydride->HPdX Reduction Reduction Enamine->Reduction [H] ReductiveElim Reductive Elimination HPdX->ReductiveElim Base ReductiveElim->Pd0 Regeneration Product 3-Arylpyrrolidine Reduction->Product

References

High-Yield Synthesis of 3-(4-Chlorophenyl)pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-yield synthesis methods of 3-(4-Chlorophenyl)pyrrolidine, a key intermediate in the development of various pharmaceuticals. The methodologies presented are based on established and innovative chemical strategies, including Palladium-Catalyzed Hydroarylation and Reductive Amination, designed to provide reliable and efficient access to this important scaffold.

Introduction

This compound is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of compounds with potential therapeutic applications, including anticonvulsant and neuroprotective agents. The 3-aryl-pyrrolidine motif is a privileged structure, frequently found in biologically active molecules. This document outlines optimized protocols to facilitate the efficient and high-yield production of this crucial synthetic intermediate.

Synthesis Methodologies

Two primary high-yield synthetic routes are detailed below:

  • Palladium-Catalyzed Hydroarylation of a Pyrroline Precursor: This method offers a direct and efficient approach to constructing the 3-aryl pyrrolidine core.

  • Reductive Amination of a γ-Keto Acid Derivative: A classical and robust method for the formation of the pyrrolidine ring system.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthesis methods, allowing for a clear comparison of their efficiency and requirements.

Table 1: Palladium-Catalyzed Hydroarylation

ParameterValue
Starting Materials 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole, 4-Chloroaniline
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 85-95%

Table 2: Reductive Amination

ParameterValue
Starting Materials 4-(4-Chlorophenyl)-4-oxobutanoic acid, Ammonium formate
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)
Solvent Methanol
Reaction Temperature Room Temperature to 50 °C
Reaction Time 24-48 hours
Typical Yield 75-85%

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydroarylation

This protocol describes the synthesis of this compound from a pyrroline precursor via a palladium-catalyzed hydroarylation reaction.

Diagram of the Experimental Workflow:

G reagents Combine Starting Materials: - 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole - 4-Chloroaniline - Pd(OAc)₂ - PPh₃ - Toluene reaction Heat Reaction Mixture (100 °C, 12-24h) reagents->reaction workup Reaction Work-up: - Cool to RT - Filter through Celite - Concentrate in vacuo reaction->workup purification Purification: - Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) workup->purification product Isolated Product: N-Boc-3-(4-Chlorophenyl)pyrrolidine purification->product deprotection Deprotection: - Trifluoroacetic Acid (TFA) - Dichloromethane (DCM) product->deprotection final_product Final Product: This compound deprotection->final_product

Caption: Workflow for Palladium-Catalyzed Hydroarylation.

Materials:

  • 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole

  • 4-Chloroaniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Celite

  • Silica Gel

  • Hexanes

  • Ethyl Acetate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole (1.0 eq), 4-chloroaniline (1.2 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.04 eq).

  • Add anhydrous toluene to the flask to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-Boc-3-(4-Chlorophenyl)pyrrolidine.

  • For the deprotection step, dissolve the purified N-Boc-3-(4-Chlorophenyl)pyrrolidine in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Protocol 2: Reductive Amination

This protocol details the synthesis of this compound via reductive amination of a γ-keto acid derivative.

Signaling Pathway Diagram:

G start 4-(4-Chlorophenyl)-4-oxobutanoic acid + Ammonium formate imine In situ Imine/Enamine Formation start->imine reduction Reduction (NaBH₃CN) imine->reduction cyclization Intramolecular Cyclization reduction->cyclization product 3-(4-Chlorophenyl)pyrrolidin-2-one cyclization->product final_reduction Lactam Reduction (e.g., LiAlH₄) product->final_reduction final_product This compound final_reduction->final_product

Caption: Reductive Amination and Cyclization Pathway.

Materials:

  • 4-(4-Chlorophenyl)-4-oxobutanoic acid

  • Ammonium formate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 4-(4-Chlorophenyl)-4-oxobutanoic acid (1.0 eq) and ammonium formate (3.0-5.0 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to 0 °C and slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction may require gentle heating to 50 °C to drive the cyclization to completion.

  • Monitor the reaction by TLC or LC-MS for the formation of 3-(4-Chlorophenyl)pyrrolidin-2-one.

  • Once the reaction is complete, carefully acidify the mixture with HCl (1 M) to quench the excess reducing agent.

  • Adjust the pH to basic (pH 9-10) with NaOH solution.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(4-Chlorophenyl)pyrrolidin-2-one.

  • For the final reduction of the lactam, carefully add the crude 3-(4-Chlorophenyl)pyrrolidin-2-one to a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate and purify by column chromatography or distillation to afford this compound.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Palladium catalysts are toxic and should be handled with appropriate precautions. Sodium cyanoborohydride and lithium aluminum hydride are reactive and should be handled with care, especially during quenching.

Application Notes and Protocols for the Purity Assessment of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)pyrrolidine is a key building block in the synthesis of various pharmacologically active compounds. Its purity is critical to ensure the safety, efficacy, and reproducibility of the final drug substance. These application notes provide detailed protocols for the assessment of chemical and chiral purity of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities

A comprehensive purity assessment requires the identification and quantification of potential process-related impurities and stereoisomers. Based on common synthetic routes for 3-aryl-pyrrolidines, such as palladium-catalyzed hydroarylation or reductive amination, the following potential impurities should be considered:

  • Starting Materials: Unreacted precursors like 1-(4-chlorophenyl)-4-aminobutan-1-one or related intermediates.

  • By-products: Isomeric variants (e.g., 2-(4-chlorophenyl)pyrrolidine), products of over-alkylation, or dehydrogenated species.

  • Reagents and Catalysts: Residual palladium catalyst or reagents used in the synthesis.

  • Enantiomeric Impurity: The undesired enantiomer, (S)-3-(4-chlorophenyl)pyrrolidine, in a preparation of the (R)-enantiomer, or vice-versa.

Analytical Techniques and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is a robust method for the quantification of non-volatile organic impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

Data Presentation:

CompoundRetention Time (min)Relative Retention TimeResponse Factor
This compound15.21.001.00
Impurity A (e.g., starting material)8.50.561.15
Impurity B (e.g., byproduct)17.81.170.95

Workflow for RP-HPLC Purity Analysis

RP_HPLC_Workflow Sample Sample Weighing (25 mg) Dissolve Dissolution (1.0 mg/mL in ACN/H2O) Sample->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Report Purity Report Analyze->Report

Caption: Workflow for RP-HPLC purity assessment.

Chiral HPLC for Enantiomeric Purity

This method is essential for determining the enantiomeric excess of a chiral sample of this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

Data Presentation:

EnantiomerRetention Time (min)
(R)-3-(4-Chlorophenyl)pyrrolidine12.4
(S)-3-(4-Chlorophenyl)pyrrolidine14.1

Logical Diagram for Chiral Separation

Chiral_Separation Racemic Racemic Mixture (R)- and (S)-Enantiomers CSP Chiral Stationary Phase Forms Diastereomeric Complexes Racemic->CSP Interaction Separation Differential Interaction Leads to Separation CSP->Separation Mechanism R_Enantiomer (R)-Enantiomer Elutes at t_R1 Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Elutes at t_R2 Separation->S_Enantiomer GCMS_Workflow SamplePrep Sample Preparation (1.0 mg/mL in DCM) Injection GC Injection SamplePrep->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Data Acquisition MassAnalysis->Detection LibrarySearch Library Search & Spectrum Interpretation Detection->LibrarySearch Report Impurity Identification LibrarySearch->Report qNMR_Calculation Inputs Inputs: - Weights (Analyte, IS) - MW (Analyte, IS) - Purity (IS) Formula Purity Formula Inputs->Formula NMR_Data NMR Data: - Integrals (Analyte, IS) - Protons (Analyte, IS) NMR_Data->Formula Result Absolute Purity (%) Formula->Result

Application Notes and Protocols for Efficacy Testing of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of 3-(4-Chlorophenyl)pyrrolidine. Based on the chemical structure and preliminary data on related compounds, this molecule is hypothesized to exhibit multifactorial activity, potentially targeting monoamine transporters, the GABAergic system, and offering neuroprotective effects. The following protocols are designed to systematically investigate these potential mechanisms of action through a tiered approach, beginning with in vitro characterization and progressing to in vivo validation.

Part 1: In Vitro Efficacy Profiling

The initial phase of efficacy testing focuses on characterizing the interaction of this compound with key molecular targets in controlled, cell-based systems.

Monoamine Transporter Inhibition Assays

Given the structural similarities of this compound to known monoamine reuptake inhibitors, a primary area of investigation is its effect on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Experimental Protocol: Radioligand Binding Assays

This assay measures the ability of this compound to displace a known radiolabeled ligand from monoamine transporters, thereby determining its binding affinity.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

    • Non-specific binding control (e.g., 10 µM Benztropine for DAT, 10 µM Desipramine for NET, 10 µM S-Citalopram for SERT).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Wash the membranes and resuspend in fresh assay buffer. Determine protein concentration.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, radioligand.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known inhibitor.

      • Test Compound: Membrane preparation, radioligand, and serial dilutions of this compound.

    • Incubation: Incubate the plate at 4°C for 2-3 hours.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

    • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation: Monoamine Transporter Binding Affinity

CompoundTargetRadioligandKi (nM)
This compoundDAT[³H]WIN 35,428TBD
This compoundNET[³H]NisoxetineTBD
This compoundSERT[³H]CitalopramTBD
Reference Inhibitor 1DAT[³H]WIN 35,428Value
Reference Inhibitor 2NET[³H]NisoxetineValue
Reference Inhibitor 3SERT[³H]CitalopramValue

TBD: To be determined

Experimental Protocol: Neurotransmitter Uptake Assays

This functional assay measures the direct inhibition of neurotransmitter transport into cells.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radiolabeled neurotransmitters (e.g., [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin).

    • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • 96-well microplates.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubation: Wash cells with uptake buffer and pre-incubate with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at 37°C.

    • Uptake Initiation: Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.

    • Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

    • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Data Presentation: Monoamine Transporter Uptake Inhibition

CompoundTargetSubstrateIC50 (nM)
This compoundDAT[³H]DopamineTBD
This compoundNET[³H]NorepinephrineTBD
This compoundSERT[³H]SerotoninTBD
Reference Inhibitor 1DAT[³H]DopamineValue
Reference Inhibitor 2NET[³H]NorepinephrineValue
Reference Inhibitor 3SERT[³H]SerotoninValue

TBD: To be determined

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine vesicle->monoamine Release transporter Monoamine Transporter (DAT, NET, SERT) reuptake Reuptake reuptake->transporter inhibitor This compound inhibitor->transporter Inhibition monoamine->reuptake receptor Postsynaptic Receptor monoamine->receptor Binding

Monoamine reuptake and inhibition at the synapse.

experimental_workflow_monoamine start Start cell_culture Cell Culture (HEK293 expressing DAT, NET, or SERT) start->cell_culture membrane_prep Membrane Preparation (for binding assays) cell_culture->membrane_prep assay_setup Assay Setup (Binding or Uptake) cell_culture->assay_setup membrane_prep->assay_setup incubation Incubation with This compound assay_setup->incubation detection Detection (Scintillation Counting) incubation->detection data_analysis Data Analysis (IC50 / Ki determination) detection->data_analysis end End data_analysis->end

Workflow for in vitro monoamine transporter assays.

GABAergic System Modulation

Evidence suggests that this compound may be metabolized to a GABA agonist. Therefore, it is crucial to assess its interaction with the GABAergic system.

Experimental Protocol: GABAA Receptor Binding Assay

This assay determines the affinity of the test compound for the GABAA receptor.

  • Materials:

    • Rat brain tissue (cortex or cerebellum).

    • Radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam).

    • Non-specific binding control (e.g., 10 µM GABA).

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize rat brain tissue in homogenization buffer. Perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes multiple times in binding buffer to remove endogenous GABA.

    • Assay Setup: Similar to the monoamine transporter binding assay, set up wells for total binding, non-specific binding, and the test compound at various concentrations.

    • Incubation: Incubate the plate at 4°C for 45-60 minutes.

    • Filtration and Quantification: Follow the same procedure as for the monoamine transporter binding assay.

    • Data Analysis: Calculate specific binding and determine the IC50 and Ki values.

Data Presentation: GABAA Receptor Binding Affinity

CompoundRadioligandKi (nM)
This compound[³H]MuscimolTBD
Metabolite of Test Compound[³H]MuscimolTBD
Reference Agonist[³H]MuscimolValue

TBD: To be determined

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_vesicle Synaptic Vesicle (GABA) gaba GABA gaba_vesicle->gaba Release gaba_receptor GABAA Receptor (Chloride Channel) gaba->gaba_receptor Binding hyperpolarization Hyperpolarization (Inhibition) gaba_receptor->hyperpolarization Cl- influx compound This compound or its metabolite compound->gaba_receptor Modulation

GABAergic neurotransmission and modulation.

In Vitro Neuroprotection Assay

To assess the potential neuroprotective effects of this compound, an in vitro model of neuronal damage will be utilized.

Experimental Protocol: Oxidative Stress-Induced Cell Death

  • Materials:

    • SH-SY5Y human neuroblastoma cell line.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Hydrogen peroxide (H₂O₂) as the neurotoxic agent.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • 96-well plates.

  • Procedure:

    • Cell Plating and Treatment: Seed SH-SY5Y cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induction of Oxidative Stress: Add H₂O₂ to the wells (except for the control group) to induce oxidative stress and incubate for 24 hours.

    • Cell Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.

    • Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.

    • Data Analysis: Express cell viability as a percentage of the untreated control.

Data Presentation: Neuroprotective Effect Against Oxidative Stress

TreatmentConcentration (µM)Cell Viability (%)
Control-100
H₂O₂ aloneValueTBD
H₂O₂ + this compound1TBD
H₂O₂ + this compound10TBD
H₂O₂ + this compound100TBD
H₂O₂ + Reference Neuroprotective AgentValueValue

TBD: To be determined

Part 2: In Vivo Efficacy Models

Based on the in vitro profile, the following in vivo studies will be conducted to assess the therapeutic potential of this compound in relevant animal models.

Antidepressant-like Activity

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity.[1]

  • Animals: Male C57BL/6 mice.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) 30-60 minutes before the test.

    • Test Session: Place each mouse in the water-filled cylinder for a 6-minute session.[2]

    • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.[1][2]

    • Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time suggests antidepressant-like effects.

Experimental Protocol: Tail Suspension Test (TST)

The TST is another common model for assessing antidepressant-like efficacy.[3]

  • Animals: Male C57BL/6 mice.

  • Apparatus: A suspension box that allows the mice to be hung by their tails.

  • Procedure:

    • Drug Administration: Administer the test compound or vehicle as in the FST.

    • Test Session: Suspend each mouse by its tail for a 6-minute session.[2][3]

    • Behavioral Scoring: Record the total duration of immobility.

    • Data Analysis: Compare the immobility time between groups.

Data Presentation: Antidepressant-like Effects in Mice

TreatmentDose (mg/kg, i.p.)FST Immobility (s)TST Immobility (s)
Vehicle Control-Mean ± SEMMean ± SEM
This compound10TBDTBD
This compound30TBDTBD
This compound100TBDTBD
Reference AntidepressantValueMean ± SEMMean ± SEM

TBD: To be determined; SEM: Standard Error of the Mean

Anticonvulsant Activity

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animals: Male ICR mice.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Drug Administration: Administer the test compound or vehicle i.p. at various time points before the test to determine the time of peak effect.

    • Seizure Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.

    • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

    • Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

  • Animals: Male ICR mice.

  • Procedure:

    • Drug Administration: Administer the test compound or vehicle i.p.

    • Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

    • Observation: Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

    • Endpoint: The absence of clonic seizures is considered protection.

    • Data Analysis: Determine the ED50 of the compound.

Data Presentation: Anticonvulsant Effects in Mice

TreatmentDose (mg/kg, i.p.)MES Protection (%)PTZ Protection (%)
Vehicle Control-00
This compound10TBDTBD
This compound30TBDTBD
This compound100TBDTBD
Reference AnticonvulsantValueValueValue

TBD: To be determined

in_vivo_workflow cluster_antidepressant Antidepressant Models cluster_anticonvulsant Anticonvulsant Models start Start animal_acclimation Animal Acclimation start->animal_acclimation drug_admin Drug Administration (this compound or Vehicle) animal_acclimation->drug_admin fst Forced Swim Test (FST) drug_admin->fst tst Tail Suspension Test (TST) drug_admin->tst mes Maximal Electroshock (MES) Test drug_admin->mes ptz Pentylenetetrazole (PTZ) Test drug_admin->ptz behavioral_scoring Behavioral Scoring fst->behavioral_scoring tst->behavioral_scoring mes->behavioral_scoring ptz->behavioral_scoring data_analysis Data Analysis (Statistical Comparison) behavioral_scoring->data_analysis end End data_analysis->end

Workflow for in vivo efficacy testing.

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound. By systematically investigating its effects on monoamine transporters, the GABAergic system, and its neuroprotective potential, researchers can build a detailed efficacy profile to guide further drug development efforts. The structured data presentation and detailed protocols are intended to ensure reproducibility and facilitate clear interpretation of the experimental outcomes.

References

Application Notes and Protocols for the In Vivo Evaluation of 3-(4-Chlorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-Chlorophenyl)pyrrolidine scaffold is a key structural motif present in a variety of biologically active compounds. Derivatives incorporating this core have shown promise in diverse therapeutic areas, including as anticonvulsant, antinociceptive, antimalarial, and anticancer agents. The in vivo evaluation of these derivatives is a critical step in the drug development process, providing essential data on their efficacy, safety, and pharmacokinetic profiles. These application notes provide an overview of common in vivo methodologies and protocols for assessing the therapeutic potential of novel this compound derivatives.

The versatility of the pyrrolidine ring allows for extensive chemical modification, leading to compounds with a wide range of pharmacological activities. For instance, the introduction of substituents at different positions on the pyrrolidine ring can significantly influence the compound's interaction with biological targets. The 4-chlorophenyl group is a common feature in many neurologically active and other therapeutic agents, often contributing to target binding and influencing metabolic stability.

This document outlines standardized protocols for preclinical in vivo studies, including models for assessing anticonvulsant, analgesic, and antimalarial activity. It also provides a framework for preliminary pharmacokinetic and toxicity evaluations, which are crucial for the selection of lead candidates for further development.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize quantitative data from preclinical studies on various this compound derivatives. These tables are intended to provide a comparative overview of the potency and disposition of these compounds in different animal models.

Table 1: Anticonvulsant Activity of 3-(Chlorophenyl)pyrrolidine-2,5-dione Derivatives [1][2]

Compound IDAnimal ModelSeizure TestRoute of AdministrationED₅₀ (mg/kg)Protective Index (PI)Reference Compound (ED₅₀)
Compound 6 ¹Mouse (CD-1)MESi.p.68.30>5.86Valproic Acid (252.74)
Compound 6 ¹Mouse (CD-1)6 Hz (32 mA)i.p.28.20>14.18Valproic Acid (130.64)
Compound 33 ²Mouse (CD-1)MESi.p.27.4>7.3-
Compound 33 ²Mouse (CD-1)6 Hz (32 mA)i.p.30.8>6.5-

¹ 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione[2] ² 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative with arylpiperazine moiety[1] MES: Maximal Electroshock Seizure; 6 Hz: Psychomotor Seizure Test; i.p.: Intraperitoneal; PI = TD₅₀/ED₅₀

Table 2: Analgesic Activity in Neuropathic and Tonic Pain Models [1]

Compound IDAnimal ModelPain ModelDose (mg/kg)Route of AdministrationObserved Effect
Compound 33 Mouse (CD-1)Formalin Test45i.p.Significant reduction in pain response
Compound 33 Mouse (CD-1)Oxaliplatin-Induced Neuropathic Pain30 and 45i.p.Effective alleviation of allodynia

Table 3: In Vivo Antimalarial Efficacy [3]

Compound IDAnimal ModelParasite StrainRoute of AdministrationDosing RegimenEfficacy
MG3 ¹Mouse (CD1)P. bergheiOral gavage1-30 mg/kg/day for 4 daysEfficacy comparable or better than Chloroquine
MG3 ¹Mouse (CD1)P. chabaudiOral gavage1-30 mg/kg/day for 4 daysEfficacy comparable or better than Chloroquine
MG3 ¹Mouse (CD1)P. yoeliiOral gavage1-30 mg/kg/day for 4 daysEfficacy comparable or better than Chloroquine

¹ A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline[3]

Table 4: Pharmacokinetic Parameters of Selected Pyrrolidine Derivatives [4][5]

Compound IDSpeciesRoutePlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
19a ¹MouseOral--Good
GNE-A ²MouseOral15.89.088.0
GNE-A ²RatOral36.62.111.2
GNE-A ²DogOral2.442.455.8
GNE-A ²MonkeyOral13.94.872.4

¹ 4-Sulfonylobenzyl-derivative of pyrrolo[3,4-c]pyridine-2-carboxamide[4] ² A complex piperidine-pyrazolo-pyridine derivative (not a direct pyrrolidine)[5]

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity

This protocol outlines the procedures for assessing the anticonvulsant properties of this compound derivatives in rodent models of epilepsy.

1.1. Animals:

  • Male Swiss albino or CD-1 mice (20-25 g).

  • Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

1.2. Compound Preparation and Administration:

  • Test compounds are typically suspended in a vehicle such as 0.5% methylcellulose or a mixture of 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl.[3]

  • Compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses to determine the median effective dose (ED₅₀).

1.3. Maximal Electroshock (MES) Seizure Test:

  • Objective: To screen for activity against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice.

    • At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

1.4. 6 Hz Psychomotor Seizure Test:

  • Objective: To identify compounds effective against therapy-resistant partial seizures.

  • Procedure:

    • Administer the test compound or vehicle.

    • At the time of peak effect, deliver a prolonged, low-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 s duration) via corneal electrodes.

    • Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching).

    • Protection is defined as the return to normal exploratory behavior within a short period.

1.5. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

  • Objective: To screen for activity against absence seizures.

  • Procedure:

    • Administer the test compound or vehicle.

    • At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures for up to 30 minutes.

    • Protection is defined as the absence of clonic seizures.

Protocol 2: Evaluation of Analgesic Activity

This protocol describes methods for assessing the antinociceptive effects of the derivatives in models of tonic and neuropathic pain.

2.1. Animals:

  • Male CD-1 mice (20-25 g).

2.2. Formalin Test (Tonic Pain Model):

  • Objective: To evaluate efficacy against persistent pain with inflammatory and neurogenic components.

  • Procedure:

    • Administer the test compound or vehicle i.p.

    • After a set pre-treatment time (e.g., 30 min), inject 20 µL of 5% formalin solution into the plantar surface of one hind paw.

    • Immediately place the mouse in an observation chamber.

    • Record the total time spent licking or biting the injected paw during two phases: the early phase (0-5 min, neurogenic pain) and the late phase (15-30 min, inflammatory pain).

    • A significant reduction in licking/biting time compared to the vehicle group indicates analgesic activity.

2.3. Oxaliplatin-Induced Neuropathic Pain Model:

  • Objective: To assess efficacy against chemotherapy-induced peripheral neuropathy.

  • Procedure:

    • Induce neuropathic pain by administering oxaliplatin (e.g., a single i.p. injection).

    • After several days, when mechanical allodynia is established, measure the paw withdrawal threshold using von Frey filaments.

    • Administer the test compound or vehicle.

    • Re-measure the paw withdrawal threshold at various time points post-administration.

    • A significant increase in the paw withdrawal threshold indicates an anti-allodynic effect.[1]

Protocol 3: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This protocol, known as the Peters' 4-day suppressive test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds.[3]

3.1. Animals and Parasites:

  • CD-1 mice.

  • Rodent malaria parasites such as Plasmodium berghei.

3.2. Procedure:

  • Inoculate groups of five mice intravenously (i.v.) with 4 x 10⁶ infected erythrocytes.

  • Two hours post-infection, begin treatment with the test compound.

  • Administer the compound orally once daily for four consecutive days.

  • On day 5, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of suppression of parasitemia relative to a vehicle-treated control group.

  • Determine the ED₅₀ and ED₉₀ values from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Anticonvulsant Derivatives

Some 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives are thought to exert their anticonvulsant effects by modulating neuronal voltage-sensitive sodium and calcium channels.[2]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Influx leads to further depolarization Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca2+ influx triggers Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Seizure Neuronal Hyperexcitability (Seizure) EPSP->Seizure Derivative This compound Derivative Derivative->Na_Channel Inhibits Derivative->Ca_Channel Inhibits

Caption: Proposed mechanism for anticonvulsant activity.

General Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for the in vivo assessment of novel this compound derivatives, from initial screening to more detailed efficacy and safety studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Secondary Models cluster_2 Phase 3: Pharmacokinetics & Safety cluster_3 Decision Point A Compound Synthesis & Characterization B Acute Toxicity Study (e.g., LD50) A->B C Primary Efficacy Screen (e.g., MES, Hot Plate) A->C H Lead Candidate Selection B->H D Determine ED50 in Primary Model C->D E Test in Secondary Models (e.g., 6 Hz, Neuropathic Pain) D->E F Pharmacokinetic (PK) Study (Blood sampling, analysis) E->F G Preliminary Safety/Tox (e.g., Rotarod, Organ histology) F->G G->H

Caption: General experimental workflow for in vivo evaluation.

References

Application Notes and Protocols for a Novel Pyrrolidine-Based Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)pyrrolidine is a synthetic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a versatile scaffold frequently utilized in medicinal chemistry to design compounds with a wide range of biological activities. The incorporation of a 4-chlorophenyl group suggests potential interactions with biological targets that have aromatic and hydrophobic binding pockets. This document provides detailed application notes and protocols for developing assays to characterize the activity of this compound, with a focus on its potential as a modulator of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmission and are important targets for the treatment of various neurological and psychiatric disorders.

Data Presentation

While specific quantitative binding affinity data for this compound at monoamine transporters is not extensively available in the public domain, the following table presents data for structurally related pyrrolidine derivatives to serve as a reference for data presentation and comparison. This data highlights the typical affinity and selectivity profiles that can be determined for this class of compounds.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference Compound
Analog ADAT[3H]WIN 35,428 Binding1525Cocaine
Analog ASERT[3H]Paroxetine Binding150250Fluoxetine
Analog ANET[3H]Nisoxetine Binding75125Desipramine
Analog BDAT[3H]Dopamine Uptake-50GBR 12909
Analog BSERT[3H]Serotonin Uptake-450Imipramine
Analog BNET[3H]Norepinephrine Uptake-200Atomoxetine

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values for this compound should be determined empirically.

Signaling Pathways

The primary mechanism of action for monoamine transporter inhibitors is the blockade of neurotransmitter reuptake from the synaptic cleft, leading to an increased concentration and prolonged action of the neurotransmitter in the synapse. This modulation of synaptic neurotransmitter levels initiates a cascade of downstream signaling events.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

Blockade of DAT by an inhibitor like this compound prevents the reuptake of dopamine from the synaptic cleft. This leads to increased activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate downstream signaling pathways, such as the cAMP/PKA pathway, influencing gene expression and neuronal excitability.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor (e.g., D1/D2) DA_synapse->DA_receptor Binding Inhibitor This compound Inhibitor->DAT Inhibition Signaling Downstream Signaling (e.g., cAMP pathway) DA_receptor->Signaling Activation

Dopamine Transporter Inhibition Pathway.
Serotonin Transporter (SERT) Inhibition Signaling Pathway

Inhibition of SERT by a compound such as this compound blocks the reuptake of serotonin (5-HT) from the synapse. The resulting increase in synaptic 5-HT levels enhances the activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which are involved in regulating mood, anxiety, and other physiological processes through diverse downstream signaling cascades.[1][2]

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_vesicle Serotonin Vesicle SERT_release Serotonin Release SERT_vesicle->SERT_release Exocytosis SERT Serotonin Transporter (SERT) SERT_synapse Serotonin (5-HT) SERT_release->SERT_synapse SERT_synapse->SERT Reuptake SERT_receptor Serotonin Receptor (e.g., 5-HT1A/2A) SERT_synapse->SERT_receptor Binding Inhibitor This compound Inhibitor->SERT Inhibition Signaling Downstream Signaling SERT_receptor->Signaling Activation

Serotonin Transporter Inhibition Pathway.
Norepinephrine Transporter (NET) Inhibition Signaling Pathway

By inhibiting NET, this compound can prevent the reuptake of norepinephrine (NE) from the synaptic cleft. This leads to elevated synaptic NE levels and increased activation of adrenergic receptors on both presynaptic and postsynaptic neurons, influencing alertness, arousal, and mood.

NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET_vesicle Norepinephrine Vesicle NET_release Norepinephrine Release NET_vesicle->NET_release Exocytosis NET Norepinephrine Transporter (NET) NET_synapse Norepinephrine (NE) NET_release->NET_synapse NET_synapse->NET Reuptake NET_receptor Adrenergic Receptor (e.g., α/β) NET_synapse->NET_receptor Binding Inhibitor This compound Inhibitor->NET Inhibition Signaling Downstream Signaling NET_receptor->Signaling Activation

Norepinephrine Transporter Inhibition Pathway.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for DAT, SERT, and NET.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow prep Membrane Preparation (from cells expressing target transporter) incubation Incubation (Membranes + Radioligand + this compound) prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration counting Scintillation Counting (to quantify bound radioactivity) filtration->counting analysis Data Analysis (to determine IC50 and Ki values) counting->analysis

Workflow for Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [3H]WIN 35,428 or [125I]RTI-121

    • For SERT: [3H]Paroxetine or [3H]Citalopram

    • For NET: [3H]Nisoxetine

  • Test Compound: this compound

  • Reference Compounds (for positive control):

    • DAT: Cocaine or GBR 12909

    • SERT: Fluoxetine or Imipramine

    • NET: Desipramine or Atomoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of an appropriate unlabeled reference compound (e.g., 10 µM) + 50 µL of radioligand + 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound + 50 µL of radioligand + 100 µL of membrane preparation. The final concentration of the radioligand should be approximately at its Kd value.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Neurotransmitter Uptake Assay

This protocol describes a functional assay to measure the inhibitory potency (IC50) of this compound on the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporter.

Workflow for Functional Uptake Assay

Uptake_Assay_Workflow cell_plating Cell Plating (cells expressing target transporter) pre_incubation Pre-incubation (with this compound) cell_plating->pre_incubation uptake_initiation Uptake Initiation (add radiolabeled neurotransmitter) pre_incubation->uptake_initiation termination Termination of Uptake (rapid washing with cold buffer) uptake_initiation->termination lysis_counting Cell Lysis & Scintillation Counting (to quantify intracellular radioactivity) termination->lysis_counting analysis Data Analysis (to determine IC50) lysis_counting->analysis

Workflow for Functional Uptake Assay.

Materials:

  • Cells: Cell lines (e.g., HEK293, CHO) stably expressing human DAT, SERT, or NET, plated in 96-well plates.

  • Radiolabeled Neurotransmitters:

    • For DAT: [3H]Dopamine

    • For SERT: [3H]Serotonin (5-HT)

    • For NET: [3H]Norepinephrine (NE)

  • Test Compound: this compound

  • Reference Compounds (for positive control):

    • DAT: Nomifensine or GBR 12909[3]

    • SERT: Fluoxetine or Imipramine

    • NET: Desipramine or Atomoxetine

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

  • Wash Buffer: Ice-cold Uptake Buffer

  • Lysis Buffer: 0.1 M NaOH or 1% SDS

  • Scintillation Cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Plating: Seed cells expressing the target transporter into 96-well plates and grow to confluency.

  • Pre-incubation:

    • Wash the cells once with pre-warmed uptake buffer.

    • Add uptake buffer containing varying concentrations of this compound or the appropriate reference compound to the wells. For total uptake, add buffer with vehicle only.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter to each well at a final concentration near its Km for the transporter.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of uptake inhibition for each concentration of this compound compared to the total uptake (vehicle control).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

References

Application Notes & Protocols: Large-Scale Production of 3-(4-Chlorophenyl)pyrrolidine for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1.1 Introduction 3-(4-Chlorophenyl)pyrrolidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the electronic properties of the 4-chlorophenyl substituent, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The pyrrolidine ring is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its ability to explore three-dimensional chemical space and establish critical interactions with biological targets.

1.2 Biological & Research Applications this compound and its derivatives are primarily investigated for their effects on the central nervous system (CNS). Research indicates that this scaffold is a precursor for compounds with potential therapeutic applications:

  • Anticonvulsant Agents: Derivatives have been synthesized and evaluated for their potential to manage seizures. Studies suggest that the specific substitution pattern on the pyrrolidine ring is crucial for anticonvulsant activity in animal models.[1]

  • Neuroprotective Agents: The core structure is used to develop compounds that may protect neurons from damage, particularly from oxidative stress, a key factor in neurodegenerative diseases.[1]

  • GABAergic Prodrugs: The metabolism of 3-(p-chlorophenyl)pyrrolidine has been studied, revealing its conversion into lactam and gamma-aminobutyric acid (GABA) type metabolites, such as baclofen. This positions it as a prototype for developing prodrugs that can cross the blood-brain barrier and modulate GABAergic neurotransmission.[1]

The development of a robust, scalable synthesis for this compound is therefore critical to support preclinical and clinical research in these areas, enabling consistent, high-purity supply for further derivatization and biological screening.

Proposed Large-Scale Synthesis and Purification Protocols

The following protocols describe a representative, multi-kilogram scale production of this compound. The synthesis is based on a palladium-catalyzed reductive amination approach, a method noted for its suitability in large-scale production.[1]

Disclaimer: This is a representative protocol based on established chemical principles for similar molecules. A specific, publicly validated large-scale process for this exact molecule is not available. Optimization and safety validation are required before implementation.

Synthesis Workflow Diagram

G cluster_0 Synthesis Stage cluster_1 Reduction Stage cluster_2 Purification Stage A Starting Materials: - 4-Oxo-4-(4-chlorophenyl)butanoic acid - Ammonium Formate - Palladium on Carbon (Pd/C) B One-Pot Reductive Amination & Cyclization A->B Formic Acid, High Temperature C Crude 3-(4-Chlorophenyl)pyrrolidin-2-one B->C Reaction Work-up D Lactam Reduction with BH3-THF C->D Borane-THF Complex E Crude this compound D->E Quenching & Work-up F Acid-Base Extraction E->F G Vacuum Distillation F->G H Final Product: High-Purity this compound G->H

Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis

Step 1: Reductive Amination and Cyclization to 3-(4-Chlorophenyl)pyrrolidin-2-one

  • Reactor Setup: Charge a 100 L glass-lined reactor with 4-Oxo-4-(4-chlorophenyl)butanoic acid (5.0 kg, 23.5 mol), ammonium formate (7.4 kg, 117.5 mol), and 10% Palladium on Carbon (50% wet, 250 g).

  • Solvent Addition: Add formic acid (25 L) to the reactor. Ensure the reactor's cooling system is active to manage any initial exotherm.

  • Reaction: Heat the stirred mixture to 100-110°C. Maintain this temperature for 12-18 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

  • Filtration: Cool the reaction mixture to room temperature (20-25°C). Dilute with methanol (20 L) and filter through a celite bed to remove the palladium catalyst. Wash the celite pad with additional methanol (2 x 5 L).

  • Concentration: Concentrate the combined filtrate under reduced pressure to remove the bulk of the formic acid and methanol.

  • Work-up: Dilute the residue with water (30 L) and extract with dichloromethane (3 x 15 L). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 10 L) and then brine (10 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 3-(4-Chlorophenyl)pyrrolidin-2-one as an oil or semi-solid.

Step 2: Lactam Reduction to this compound

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a 100 L reactor with the crude 3-(4-Chlorophenyl)pyrrolidin-2-one from the previous step.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 40 L) and stir until the material is fully dissolved.

  • Reducing Agent Addition: Cool the solution to 0-5°C using an ice/brine bath. Slowly add 1M Borane-THF complex (BH3-THF, 35 L, 35 mol) via an addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 66°C) for 6-8 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0-5°C. Cautiously quench the reaction by the slow, dropwise addition of 6M hydrochloric acid (HCl) until the evolution of hydrogen gas ceases and the pH is acidic (~pH 1-2).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF.

  • Basification: Cool the remaining aqueous solution to 0-10°C and slowly add 50% aqueous sodium hydroxide (NaOH) solution until the pH is strongly basic (~pH 13-14).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude this compound.

Experimental Protocol: Purification

Purification of substituted pyrrolidines can be challenging due to their physical properties. A combination of acid-base extraction and vacuum distillation is effective for achieving high purity.

  • Acid-Base Extraction: a. Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane (50 L) in a large separatory funnel or vessel. b. Extract the organic solution with 1M HCl (3 x 15 L). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. c. Combine the acidic aqueous layers. Wash with a fresh portion of diethyl ether (10 L) to remove any remaining neutral impurities. d. In a well-ventilated area and with efficient cooling, slowly basify the aqueous layer with 50% NaOH until pH > 12. e. Extract the free-based product back into dichloromethane (3 x 20 L). f. Combine the organic layers, wash with brine (15 L), dry over anhydrous potassium carbonate, filter, and concentrate under vacuum to yield the purified base.

  • Vacuum Distillation: a. Set up a distillation apparatus for high vacuum operation. b. Charge the distillation flask with the purified base from the extraction step. c. Slowly heat the flask using an oil bath while applying vacuum. d. Collect the fraction boiling at the appropriate temperature and pressure for this compound. This step effectively removes less volatile impurities and any residual solvent. High-boiling long-chain amines often require vacuum distillation to prevent thermal degradation.[2]

Quantitative Data Summary

This table summarizes the typical reaction parameters for the proposed large-scale synthesis. Actual yields and purity are subject to optimization.

ParameterStep 1: CyclizationStep 2: ReductionPurification
Key Reagents 4-Oxo-4-(4-chlorophenyl)butanoic acid, NH₄HCO₂, 10% Pd/C3-(4-Chlorophenyl)pyrrolidin-2-one, BH₃-THFCrude Product, HCl, NaOH
Solvent(s) Formic AcidAnhydrous THFDichloromethane, Water
Temperature 100-110°C0°C to 66°C (Reflux)0°C to 25°C
Pressure AtmosphericAtmosphericHigh Vacuum (Distillation)
Typical Duration 12-18 hours8-10 hours12-24 hours
Typical Yield 75-85% (Crude)70-80% (Crude)>90% Recovery
Expected Purity >80% (Crude)>85% (Crude)>98% (Final Product)

Signaling Pathway Context

The utility of this compound lies in its role as a scaffold for generating inhibitors of various biological targets. The diagram below illustrates its logical position in a drug discovery cascade aimed at developing novel CNS agents.

G cluster_0 Scaffold Synthesis cluster_1 Derivative Library Generation cluster_2 Biological Screening & Targeting cluster_3 Therapeutic Outcome A This compound (Core Building Block) B Amide Coupling A->B C N-Alkylation A->C D Other Functionalization A->D E Screening Assays (e.g., Anticonvulsant Models) B->E C->E D->E F Target Identification (e.g., Ion Channels, Transporters) E->F G Lead Compound for Neuroprotective or Anticonvulsant Therapy F->G

Caption: Role of the core scaffold in a typical drug discovery workflow for CNS agents.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-(4-Chlorophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-(4-Chlorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods for the synthesis of this compound include palladium-catalyzed hydroarylation and reductive amination.[1][2] Palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct route to 3-aryl pyrrolidines.[2][3][4] Reductive amination is another versatile method for creating substituted pyrrolidines.[1]

Q2: What are the key starting materials for the palladium-catalyzed hydroarylation route?

For the palladium-catalyzed hydroarylation, the key starting materials are typically an N-protected 3-pyrroline (e.g., 1-benzyl-3-pyrroline or N-Boc-3-pyrroline) and an aryl halide, such as 4-chloroiodobenzene or 4-chlorobromobenzene.[5]

Q3: What are some common side reactions to be aware of during the palladium-catalyzed synthesis?

A common side reaction is the formation of the Mizoroki-Heck product, which is an olefinic pyrroline derivative, instead of the desired saturated pyrrolidine.[2][5] Another potential side reaction is β-hydride elimination, which can be suppressed by the coordination of an N-sulfonyl oxygen to the alkylpalladium intermediate if an N-sulfonyl protecting group is used.[6] In some cases, competing oxidation processes can also occur, especially with N-H or N-alkyl azacycloalkenes.[2]

Q4: How can I purify the final this compound product?

Purification of the final product can typically be achieved through column chromatography. The choice of solvent system will depend on the polarity of the compound and any remaining impurities. Recrystallization from a suitable solvent mixture can also be an effective method for removing minor impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to no product yield in palladium-catalyzed hydroarylation - Inactive catalyst.- Incorrect ligand or palladium source.- Suboptimal reaction temperature.- Presence of impurities in starting materials or solvents.- Use fresh palladium catalyst and ligands.- Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and phosphine ligands (e.g., P(o-Tol)₃, PPh₃).- Optimize the reaction temperature; typically, these reactions are run at elevated temperatures (e.g., 80-100 °C).[2]- Ensure all starting materials and solvents are pure and anhydrous.
Formation of significant amounts of the Mizoroki-Heck (olefinic) byproduct - The reaction conditions favor elimination over reduction after the migratory insertion step.- The choice of N-protecting group can influence the reaction outcome.- N-alkyl pyrrolines are reported to favor the formation of the hydroarylation product (pyrrolidine) over the olefinic product, which is more common with N-acyl pyrrolines.[2][3][4]- The mechanistic pathway involves the formation of a reactive enamine intermediate which is then protonated to an iminium species and subsequently reduced.[5] Optimizing the proton source or reaction conditions to favor this pathway can be beneficial.
Poor diastereoselectivity in the synthesis - Steric hindrance from substituents on the pyrrolidine ring or the aryl group.- The facial selectivity of the approach of the reactants governs diastereoselectivity. Modifying the steric bulk of the N-protecting group or the ligand on the palladium catalyst can influence the stereochemical outcome.
Difficulty in removing the N-protecting group - The chosen protecting group is too robust for the intended deprotection conditions.- Select an N-protecting group that can be removed under conditions that will not affect the rest of the molecule. For example, a Boc group is readily removed with acid, while a benzyl group can often be removed by hydrogenolysis.
Incomplete reaction in reductive amination - Inefficient reducing agent.- Imine formation is not favored under the reaction conditions.- Use a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).- Adjust the pH of the reaction mixture to facilitate imine formation.

Experimental Protocols

Palladium-Catalyzed Hydroarylation of 1-Benzyl-3-pyrroline

This protocol is a general representation based on similar syntheses of 3-aryl pyrrolidines.[5]

Materials:

  • 1-Benzyl-3-pyrroline

  • 4-Chloroiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), P(o-Tol)₃ (e.g., 4 mol%), and K₂CO₃ (e.g., 2 equivalents).

  • Add anhydrous DMF to the flask.

  • Add 1-benzyl-3-pyrroline (e.g., 1.2 equivalents) and 4-chloroiodobenzene (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-3-(4-chlorophenyl)pyrrolidine.

Table 1: Example Reaction Parameters for Palladium-Catalyzed Hydroarylation

ParameterValue
Palladium Catalyst Pd(OAc)₂
Ligand P(o-Tol)₃
Base K₂CO₃
Solvent DMF
Temperature 80-100 °C
Reaction Time 12-24 hours

Visualizations

experimental_workflow Experimental Workflow for Palladium-Catalyzed Hydroarylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Pd(OAc)₂, P(o-Tol)₃, and K₂CO₃ in a dry flask under inert atmosphere prep2 Add anhydrous DMF prep1->prep2 prep3 Add 1-benzyl-3-pyrroline and 4-chloroiodobenzene prep2->prep3 reaction Heat to 80-100 °C and stir for 12-24 hours prep3->reaction monitoring Monitor progress by TLC/GC-MS reaction->monitoring workup1 Cool to room temperature and quench with water monitoring->workup1 Upon completion workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purification Purify by column chromatography workup3->purification final_product final_product purification->final_product Isolated Product: This compound derivative

Caption: Workflow for Palladium-Catalyzed Hydroarylation.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Product Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive ligand_issue Is the ligand appropriate? catalyst_inactive->ligand_issue Yes solution_catalyst Use fresh catalyst catalyst_inactive->solution_catalyst No temp_issue Is the temperature optimal? ligand_issue->temp_issue purity_issue Are starting materials/solvents pure? temp_issue->purity_issue Yes solution_temp Optimize temperature (e.g., 80-100 °C) temp_issue->solution_temp No heck_product Is the Mizoroki-Heck product the major byproduct? purity_issue->heck_product solution_purity Purify starting materials and use anhydrous solvents purity_issue->solution_purity No solution_heck Consider using an N-alkyl pyrroline heck_product->solution_heck Yes

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Purification of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(4-Chlorophenyl)pyrrolidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final product shows multiple spots on TLC/peaks in HPLC after column chromatography. What are the likely impurities and how can I remove them?

A1: Multiple peaks after initial purification often indicate the presence of starting materials, reaction byproducts, or partially reacted intermediates. Given a common synthesis route like reductive amination, likely impurities include:

  • Unreacted Starting Materials: Such as 4-chlorobenzaldehyde or a pyrrolidine precursor.

  • Over-alkylation Products: If the pyrrolidine nitrogen is further alkylated.

  • Reductant Byproducts: Borate salts if using sodium borohydride derivatives.

  • Catalyst Residues: If a catalyst was used in the synthesis.

Troubleshooting Steps:

  • Optimize Chromatography: The basic nature of the pyrrolidine nitrogen can cause peak tailing on standard silica gel.[1] Consider the following adjustments:

    • Add a small amount of a volatile amine (e.g., 0.5-1% triethylamine or ammonia in the mobile phase) to suppress the interaction with acidic silica.[1]

    • Use an amine-functionalized silica column for improved separation of basic compounds.

  • Acid Wash: An acidic wash of the organic layer during workup can effectively remove the basic this compound and other amine impurities into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting. This is only suitable if the product is stable to acid.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove closely eluting impurities.

Q2: I am having difficulty crystallizing this compound. It keeps oiling out. What should I do?

A2: "Oiling out" occurs when a compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. For a molecule like this compound, which has both polar (amine) and non-polar (chlorophenyl) characteristics, finding a suitable single solvent can be challenging.

Troubleshooting Steps:

  • Solvent System Modification:

    • Mixed-Solvent System: Use a solvent pair where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify and allow to cool slowly. Common pairs include ethanol/water or hexane/acetone.[2]

    • Salt Formation: Convert the free base to a salt, such as the hydrochloride salt, which often has better crystalline properties. Dissolve the crude base in a solvent like isopropanol or ethyl acetate and add a solution of HCl in the same solvent.

  • Control Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation over crystal growth.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

Q3: My chiral HPLC separation of the enantiomers of this compound is showing poor resolution. How can I improve it?

A3: Poor resolution in chiral HPLC is a common challenge. The separation of enantiomers relies on the differential interaction with the chiral stationary phase (CSP).

Troubleshooting Steps:

  • Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are often effective for separating a wide range of chiral compounds, including aryl-pyrrolidines.[3]

  • Mobile Phase Optimization:

    • Solvent Composition: The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar main solvent (e.g., n-hexane) is critical. Systematically vary the percentage of the alcohol to find the optimal balance between retention and resolution.

    • Additives: For basic compounds like this, adding a small amount of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.

  • Temperature and Flow Rate:

    • Lowering the column temperature can sometimes enhance enantioselectivity.

    • Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a purification protocol for crude this compound?

A1: A general purification strategy would involve an initial workup followed by either chromatography or recrystallization.

General purification workflow for this compound.

Q2: What are some typical impurities I might expect from the synthesis of this compound?

A2: The impurity profile depends heavily on the synthetic route. For a reductive amination of a suitable precursor, you might encounter the impurities listed in the table below.

Impurity TypePotential Structure/IdentityTypical Origin
Starting Material4-chlorobenzaldehydeIncomplete reaction
IntermediateImine intermediateIncomplete reduction
ByproductN-Oxide of the productAir oxidation of the amine[3]
ByproductCarbonate saltReaction with atmospheric CO2[3]

Q3: How can I prepare the hydrochloride salt of this compound for better handling and purification?

A3: To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol. Then, add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with a small amount of cold solvent, and dried.

Q4: My product seems to be degrading over time. What are the stability concerns for this compound?

A4: As a secondary amine, this compound can be susceptible to degradation under certain conditions:

  • Oxidation: Exposure to air can lead to the formation of N-oxides and other oxidation byproducts.[3] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Carbon Dioxide: Secondary amines can react with atmospheric CO2 to form carbonate salts, which may appear as a solid crust on the product.[3]

  • Acid/Base Instability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Forced degradation studies under various pH conditions would be necessary to fully characterize its stability profile.[4]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC (Illustrative Method)

This protocol provides a starting point for developing a validated HPLC method for assessing the purity of this compound.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[5]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Troubleshooting peak tailing in HPLC analysis.

Protocol 2: Purification by Diastereomeric Salt Crystallization (Illustrative Method for Chiral Resolution)

This protocol describes a classical method for separating the enantiomers of this compound.

  • Resolving Agent: (+)-Tartaric acid (or another suitable chiral acid).[1]

  • Solvent: A protic solvent like ethanol or isopropanol.

  • Procedure:

    • Dissolve 1 equivalent of racemic this compound in a minimal amount of warm ethanol.

    • In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in warm ethanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize.

    • Collect the crystals by filtration.

    • To recover the free amine, dissolve the salt in water, basify with a suitable base (e.g., NaOH), and extract the enantiomerically enriched amine with an organic solvent like dichloromethane.

    • The other enantiomer can often be recovered from the mother liquor.

Workflow for chiral resolution via diastereomeric salt crystallization.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)pyrrolidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in improving the yield of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the recommended two-step protocol involving a Michael addition followed by reductive cyclization.

Issue 1: Low Yield of γ-Nitro Ester Intermediate in Michael Addition (Step 1)

  • Question: My Michael addition of nitromethane to the 4-chlorocinnamic ester results in a low yield of the desired γ-nitro ester. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Michael addition step can often be attributed to several factors related to the catalyst, reaction conditions, and purity of reagents.

    • Troubleshooting Steps:

      • Catalyst Activity: The choice and activity of the base catalyst are crucial. If using a solid-supported catalyst, ensure it has not been deactivated. For basic catalysts like DBU or TMG, ensure they are fresh and not contaminated with water.

      • Solvent Purity: The presence of water in the solvent can interfere with the reaction. Always use anhydrous solvents.

      • Reaction Temperature: The reaction is typically run at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might improve the rate, but be cautious as this can also promote side reactions. Conversely, if side reactions are prevalent, cooling the reaction may be beneficial.

      • Stoichiometry of Reactants: While a slight excess of nitromethane is often used, a large excess can sometimes lead to side products. Experiment with varying the ratio of nitromethane to the cinnamic ester.

    Logical Troubleshooting Workflow for Low Yield in Michael Addition

    G Troubleshooting: Low Yield in Michael Addition start Low Yield of γ-Nitro Ester catalyst Check Catalyst Activity - Use fresh catalyst - Consider alternative bases (DBU, TMG) start->catalyst solvent Verify Solvent Purity - Use anhydrous solvents start->solvent temp Optimize Reaction Temperature - Gentle heating (40-50°C) or cooling start->temp stoichiometry Adjust Reactant Stoichiometry - Vary nitromethane to ester ratio start->stoichiometry end Yield Improved catalyst->end solvent->end temp->end stoichiometry->end

    Troubleshooting workflow for the Michael addition step.

Issue 2: Incomplete Reductive Cyclization (Step 2)

  • Question: The reductive cyclization of the γ-nitro ester is not going to completion, and I am isolating unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete cyclization is a common issue and is often related to the hydrogenation conditions.

    • Troubleshooting Steps:

      • Catalyst Loading and Activity: Ensure a sufficient loading of the palladium on carbon (Pd/C) catalyst. The catalyst may also be deactivated; using a fresh batch is recommended.

      • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly improve the reaction rate and completeness.

      • Solvent Choice: The choice of solvent can impact the solubility of the substrate and the efficiency of the hydrogenation. Methanol and ethanol are commonly used. If solubility is an issue, a co-solvent system might be beneficial.

      • Reaction Time: This reaction can be slow. Monitor the reaction progress by TLC or LC-MS and allow sufficient time for completion, which could be up to 24 hours.

Issue 3: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?

  • Answer: Side product formation can occur in both steps of the synthesis.

    • Potential Side Products and Prevention:

      • In Michael Addition: Polymerization of the cinnamic ester can occur, especially with strong bases or higher temperatures. Use a milder base and control the temperature.

      • In Reductive Cyclization: Over-reduction of the chlorophenyl group can occur, leading to the formation of 3-phenylpyrrolidine. Using a less active catalyst or milder reaction conditions can help to avoid this. Incomplete cyclization can also lead to the corresponding γ-amino ester. Ensure sufficient reaction time and optimal hydrogen pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for improving the overall yield of this compound?

A1: The most critical parameter is often the efficiency of the reductive cyclization step. Ensuring complete conversion of the γ-nitro ester to the desired pyrrolidine is key. This is best achieved by optimizing the hydrogenation conditions, including catalyst loading, hydrogen pressure, and reaction time.

Q2: Can other reducing agents be used for the reductive cyclization step?

A2: Yes, other reducing agents can be employed. For example, zinc dust in the presence of an acid (like acetic acid or hydrochloric acid) or iron in acetic acid can also effect the reduction of the nitro group and subsequent cyclization. However, catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.

Q3: How can I purify the final this compound product?

A3: The final product is a basic amine and can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane. Alternatively, acidic extraction can be used. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other routes exist. One notable alternative is the palladium-catalyzed reductive amination of a suitable keto-amine precursor. Another approach involves the intramolecular cyclization of a 4-(4-chlorophenyl)but-3-en-1-amine derivative. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Experimental Protocols

A reliable two-step method for the synthesis of this compound involves an initial Michael addition followed by a reductive cyclization.

Experimental Workflow

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Palladium-Catalyzed Hydroarylation: This method involves the reaction of an N-substituted pyrroline with an aryl halide, such as 1-chloro-4-iodobenzene, in the presence of a palladium catalyst. This approach can cleanly yield the desired 3-aryl pyrrolidine product, particularly when using N-alkyl pyrrolines.

  • Reductive Amination: This route typically involves the reaction of a suitable diketone or a related precursor with 4-chloroaniline in the presence of a reducing agent. This method is a widely used industrial process for the formation of N-aryl pyrrolidines.

Troubleshooting Guides

This section is divided by the synthetic method to provide targeted troubleshooting advice.

Method 1: Palladium-Catalyzed Hydroarylation

This method is a powerful tool for the synthesis of 3-arylpyrrolidines. However, several challenges can arise, leading to low yields or the formation of unwanted side products.

Q2: My palladium-catalyzed hydroarylation reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A2: Low yields in this reaction can stem from several factors. Below is a table summarizing common issues and their respective troubleshooting strategies.

Potential Cause Troubleshooting/Optimization Strategy
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Impurities in the starting materials or solvents can poison the palladium catalyst.
Inefficient Oxidative Addition Aryl chlorides are known to be less reactive than aryl bromides or iodides in palladium-catalyzed coupling reactions. Consider using 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene as the aryl halide source for more efficient oxidative addition to the palladium center. If using an aryl chloride is necessary, a more electron-rich and bulky phosphine ligand may be required to facilitate this step.
Suboptimal Ligand Choice The choice of phosphine ligand is critical. For challenging substrates like aryl chlorides, bulky, electron-rich ligands (e.g., biaryl phosphines) often improve catalytic activity. A screening of different ligands may be necessary to find the optimal one for this specific transformation.
Incorrect Solvent Polarity The polarity of the solvent can influence the reaction rate and selectivity. A survey of aprotic solvents with varying polarities (e.g., toluene, dioxane, THF, DMF) may be necessary to find the optimal reaction medium.
Base Incompatibility The choice of base is crucial for the catalytic cycle. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The strength and solubility of the base can impact the reaction outcome. If one base is not effective, trying others is recommended.

Q3: I am observing the formation of significant side products in my hydroarylation reaction. What are these likely to be and how can I minimize them?

A3: Side product formation is a common issue. The most likely side products are regioisomers and products of redox side reactions.

  • Regioisomer Formation: The palladium-catalyzed reaction can sometimes yield a mixture of 2- and 3-substituted pyrrolidines. The regioselectivity is influenced by the N-substituent on the pyrrolidine ring and the reaction conditions.

    • Example: In a study involving an intramolecular Heck reaction of an N-diallyl sulfonamide, a mixture of 3-aryl and 2-aryl pyrrolidines was observed.

    Product Ratio
    3-Aryl Pyrrolidine28%
    2-Aryl Pyrrolidine36%
    • Mitigation Strategy: The choice of the N-protecting group can significantly influence the regioselectivity. N-alkyl pyrrolines are reported to favor the formation of the 3-substituted product more cleanly than N-acyl pyrrolines. Careful selection of the N-substituent and optimization of reaction parameters (ligand, solvent, temperature) are crucial to maximize the yield of the desired this compound.

  • Redox Side Reactions: In some palladium-catalyzed reactions involving similar heterocyclic systems, the formation of dihydropyridinium species has been observed. These reactive intermediates can lead to undesired side reactions, such as dimerization, which can reduce the overall yield of the target product.

    • Mitigation Strategy: The use of a milder hydride source or optimizing the reaction temperature and time can help to minimize these redox-related side reactions.

Caption: Troubleshooting workflow for low yield in palladium-catalyzed hydroarylation.

Method 2: Reductive Amination

Reductive amination is a robust method for forming C-N bonds. However, challenges related to selectivity and byproduct formation can occur.

Q4: My reductive amination reaction is producing a mixture of products and unreacted starting materials. How can I improve the outcome?

A4: The success of a reductive amination hinges on the efficient formation of the imine or enamine intermediate followed by its complete reduction.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Imine/Enamine Formation The initial condensation step is often pH-dependent. The addition of a catalytic amount of a weak acid can sometimes facilitate the formation of the imine/enamine intermediate. Ensure adequate reaction time for this step before adding the reducing agent.
Reduction of the Carbonyl Starting Material If a strong reducing agent like sodium borohydride is used, it can reduce the starting ketone/aldehyde before it has a chance to form the imine. Consider using a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the protonated imine.
Over-alkylation While less common in this specific cyclization, the possibility of the product amine reacting further exists. Using a stoichiometric amount of the amine starting material can help minimize this.
Formation of Pyrrole Byproduct In the synthesis of N-aryl pyrrolidines from diketones, a competing Paal-Knorr condensation to form a pyrrole byproduct can occur. The choice of catalyst can influence the reaction pathway. For instance, an iridium catalyst has been shown to favor the reductive amination pathway to the pyrrolidine.

The following is a general procedure that can be adapted for the synthesis of this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., a bulky biarylphosphine, 4-10 mol%). The vessel is then sealed and purged with an inert gas (Argon or Nitrogen).

  • Addition of Reagents: Add the aryl halide (e.g., 1-chloro-4-iodobenzene, 1.0 equivalent), the N-alkyl pyrroline (1.2 equivalents), the base (e.g., Sodium tert-butoxide, 1.4 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) and monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Hydroarylation_Workflow start Start setup Prepare Reaction Vessel (Oven-dried, Inert Atmosphere) start->setup add_solids Add Pd Catalyst and Ligand setup->add_solids add_liquids Add Solvent, Aryl Halide, Pyrroline, and Base add_solids->add_liquids react Heat and Stir Reaction Mixture (Monitor Progress) add_liquids->react workup Quench, Extract, and Dry react->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for palladium-catalyzed hydroarylation.

stability issues of 3-(4-Chlorophenyl)pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(4-Chlorophenyl)pyrrolidine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is generally stable under standard ambient conditions (room temperature). For optimal stability, it is recommended to store the compound in a tightly sealed container, in a dry and well-ventilated area.[1][2][3] For long-term storage, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation.[1]

Q2: Is this compound sensitive to light?

Q3: What is the expected stability of this compound in common laboratory solvents?

A3: this compound is expected to be relatively stable in common aprotic organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran when stored under appropriate conditions (dry, inert atmosphere). In protic solvents, especially aqueous solutions, the stability can be influenced by the pH of the medium.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is likely pH-dependent. As a secondary amine, the pyrrolidine ring can be protonated at acidic pH, which may influence its susceptibility to hydrolysis or other degradation pathways. Extreme pH conditions (both highly acidic and highly alkaline) should be avoided during long-term storage of solutions. It is recommended to prepare fresh aqueous solutions or use buffered systems within a neutral pH range for experiments.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways in solution have not been extensively documented in the public domain. However, based on its chemical structure, potential degradation pathways include:

  • Oxidation: The pyrrolidine ring, particularly the nitrogen atom and the adjacent carbon atoms, can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents. Metabolic studies on 3-(p-chlorophenyl)pyrrolidine have shown that α-oxidation of the pyrrolidine ring occurs in biological systems, leading to the formation of lactam and amino acid metabolites.[4]

  • Hydrolysis: While the pyrrolidine ring itself is generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening or other hydrolytic degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after short-term storage of a solution. Degradation of the compound.1. Prepare fresh solutions daily. 2. Store stock solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere. 3. Protect solutions from light. 4. Evaluate the compatibility of the solvent with the compound.
Loss of compound potency or concentration over time in aqueous solution. pH-mediated hydrolysis or oxidation.1. Determine the optimal pH for stability by conducting a pH-stability study. 2. Use buffered solutions to maintain a stable pH. 3. Degas aqueous solutions to remove dissolved oxygen. 4. Consider adding antioxidants if oxidation is suspected.
Discoloration of the solution. Formation of degradation products.1. Investigate the nature of the colored species using spectroscopic methods (e.g., UV-Vis). 2. Identify the degradation products using techniques like LC-MS. 3. Modify storage conditions (e.g., lower temperature, exclusion of light and air) to prevent formation.
Inconsistent experimental results. Instability of the compound under experimental conditions.1. Evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, pH, presence of other reagents). 2. Perform control experiments with freshly prepared solutions. 3. Consider the use of a more stable analog if the compound proves to be too labile for the intended application.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound and separating it from any potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water or a suitable buffer (e.g., phosphate buffer).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of the parent compound from more polar and less polar degradation products. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by analyzing the samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photostability (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Further Analysis quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Influencing Factors cluster_compound cluster_degradation Degradation Pathways pH pH Compound This compound in Solution pH->Compound Temp Temperature Temp->Compound Light Light Light->Compound Oxygen Oxygen Oxygen->Compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: 3-(4-Chlorophenyl)pyrrolidine Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

A1: this compound and its derivatives are primarily investigated for their potential as anticonvulsant and neuroprotective agents.[1] They are used in neuroscience research to study the GABAergic signaling pathway and its role in neurological disorders.[1] Additionally, this compound serves as a versatile intermediate in synthetic organic chemistry for the creation of more complex molecules.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry and well-ventilated place. It is recommended to handle the compound under an inert gas atmosphere. For specific storage temperatures, refer to the product label. The compound is chemically stable under standard ambient conditions.

Q3: What analytical techniques are suitable for the characterization of this compound?

A3: A combination of analytical techniques is recommended for the unequivocal identification and purity assessment of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Techniques like GC-MS or LC-MS can be employed.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

For detailed structural analysis and to resolve any ambiguity, X-ray crystallography can be utilized.

Troubleshooting Guides

Synthesis

Q4: I am experiencing low yields in the synthesis of this compound via reductive amination. What are the potential causes and solutions?

A4: Low yields in the reductive amination synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Troubleshooting/Optimization Strategy
Inefficient Imine Formation - Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. - Use a dehydrating agent (e.g., molecular sieves, MgSO₄) to remove water formed during the reaction.
Suboptimal Reducing Agent - The choice of reducing agent is critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used. STAB is often milder and more selective. - Optimize the stoichiometry of the reducing agent; an excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Incorrect pH - The pH of the reaction mixture can significantly influence the rate of imine formation and the effectiveness of the reducing agent. A slightly acidic pH (around 4-6) is often optimal for imine formation.
Reaction Temperature and Time - Low temperatures may slow down the reaction rate, while excessively high temperatures can lead to decomposition of reactants or products. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.
Catalyst Deactivation (for catalytic hydrogenation) - If using a heterogeneous catalyst (e.g., Pd/C), ensure its activity is not compromised by impurities in the starting materials or solvent. - Proper catalyst handling and activation procedures are crucial.

Q5: My purified this compound shows the presence of unexpected side products. What are the likely impurities and how can I avoid them?

A5: The formation of side products is a common issue in pyrrolidine synthesis. The nature of these impurities depends on the synthetic route employed.

  • Over-reduction: In reductive amination, the aromatic chloro group is generally stable. However, under harsh reduction conditions (e.g., high-pressure hydrogenation with certain catalysts), dechlorination can occur, leading to the formation of 3-phenylpyrrolidine. To avoid this, use milder reducing agents like NaBH₄ or STAB.

  • Formation of Dialkylated Products: Depending on the stoichiometry and reaction conditions, the secondary amine of the pyrrolidine ring can undergo further reaction with the starting materials. Careful control of the molar ratios of the reactants is essential.

  • Incomplete Cyclization: In syntheses involving a cyclization step, incomplete ring closure can lead to acyclic impurities. Ensure optimal reaction conditions (temperature, time, and catalyst) to drive the cyclization to completion.

Purification

Q6: I am having difficulty purifying this compound from the reaction mixture. What are the recommended purification methods?

A6: The purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, a standard aqueous workup is often performed. This involves quenching the reaction, followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then washed with brine and dried over an anhydrous salt like sodium sulfate.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying the crude product. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent system should be optimized based on TLC analysis.

  • Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product. The hydrochloride salt of the compound is often a crystalline solid and can be prepared by treating the free base with HCl in an appropriate solvent.

Experimental Use

Q7: I am using this compound in a biological assay and observing inconsistent results. What could be the issue?

A7: Inconsistent results in biological assays can arise from several factors related to the compound itself.

Potential Cause Troubleshooting/Optimization Strategy
Compound Purity - Ensure the purity of your this compound using analytical techniques like NMR and LC-MS. Impurities, even in small amounts, can have significant biological activity.
Compound Stability in Assay Buffer - Assess the stability of the compound in your specific assay buffer over the time course of the experiment. The pyrrolidine ring or the chlorophenyl group may be susceptible to degradation under certain pH or temperature conditions.
Solubility Issues - this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all experiments, including controls.
Metabolism of the Compound - In cell-based assays or in vivo studies, the compound may be metabolized to other active or inactive species. Consider the potential for metabolic transformation when interpreting your results.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • 4-Chlorophenylacetonitrile

  • Raney Nickel (or other suitable catalyst)

  • Methanol or Ethanol

  • Hydrogen gas

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 4-chlorophenylacetonitrile and a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (this will need to be optimized, but typically ranges from 5 to 50 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Characterization:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis & Characterization start Starting Materials (4-Chlorophenylacetonitrile, etc.) reaction Reductive Amination/ Cyclization start->reaction quench Reaction Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis NMR, MS, etc. chromatography->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Problems cluster_purification_issues Purification Problems cluster_analysis_issues Analysis Indicates Issues start Experiment Fails (e.g., Low Yield, Impurities) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_chromatography Optimize Chromatography (Solvent System, Gradient) check_reagents->optimize_chromatography check_conditions->optimize_chromatography check_catalyst->optimize_chromatography consider_distillation Consider Vacuum Distillation optimize_chromatography->consider_distillation try_crystallization Attempt Recrystallization/ Salt Formation optimize_chromatography->try_crystallization repurify Re-purify Product consider_distillation->repurify try_crystallization->repurify recharacterize Re-characterize Purified Product repurify->recharacterize solution Problem Resolved recharacterize->solution

Caption: A logical workflow for troubleshooting common experimental issues.

gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vgat VGAT gaba->vgat vesicle Synaptic Vesicle gaba_released Released GABA vesicle->gaba_released vgat->vesicle gaba_a GABA-A Receptor (Ionotropic) gaba_released->gaba_a gaba_b GABA-B Receptor (Metabotropic) gaba_released->gaba_b cl_influx Cl- Influx gaba_a->cl_influx g_protein G-protein Signaling gaba_b->g_protein hyperpolarization Hyperpolarization (Inhibitory Effect) cl_influx->hyperpolarization g_protein->hyperpolarization gaba_modulator This compound (Potential Modulator) gaba_modulator->gaba_a gaba_modulator->gaba_b

Caption: Simplified diagram of the GABAergic signaling pathway.

References

Technical Support Center: Overcoming Poor Solubility of 3-(4-Chlorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 3-(4-Chlorophenyl)pyrrolidine derivatives.

Troubleshooting Guides

Issue: My this compound derivative has poor aqueous solubility, hindering downstream experiments.

Answer: Poor aqueous solubility is a common challenge for lipophilic compounds like many this compound derivatives. Several strategies can be employed to enhance solubility. The choice of method depends on the specific properties of your compound and the requirements of your experiment.

Initial Steps:

  • pH Adjustment: Since the pyrrolidine moiety is basic, its solubility is often pH-dependent.[1][2][3] Lowering the pH of the aqueous solution will protonate the nitrogen atom, forming a more soluble salt.[1][3] Experiment with a range of acidic buffers to find the optimal pH for solubilization.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][5] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until the desired concentration is achieved. Be mindful that high concentrations of organic solvents may be incompatible with certain biological assays.

Advanced Strategies:

If initial steps are insufficient, consider these more advanced formulation approaches:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6][7] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[5][6][7][8][9]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[10][11][12][13][14] The drug can exist in an amorphous or microcrystalline form, leading to increased surface area and faster dissolution.[10][11][13]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution rate and saturation solubility.[15][16][17][18][19]

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[20][21][22][23][24] By attaching a hydrophilic promoiety to the this compound derivative, its aqueous solubility can be substantially improved.[20][21][22][23][24]

Frequently Asked Questions (FAQs)

Q1: How do I determine the most suitable solubilization technique for my specific this compound derivative?

A1: The optimal technique depends on several factors:

  • Physicochemical Properties of the Compound: Determine the logP, pKa, and melting point of your derivative. Highly lipophilic compounds may benefit from lipid-based formulations or nanosuspensions.[15][25] Compounds with ionizable groups are good candidates for pH modification.[1][3]

  • Desired Concentration: The required concentration for your assay will influence the choice of method. Some techniques, like co-solvents, may have limitations at higher concentrations.

  • Downstream Application: The formulation must be compatible with your experimental model. For example, some excipients used in solid dispersions might interfere with cell-based assays.

A systematic approach is recommended. Start with simple methods like pH adjustment and co-solvents. If these are not successful, progress to more advanced techniques like cyclodextrin complexation or solid dispersions.

Q2: What are the potential pitfalls of using co-solvents?

A2: While effective, co-solvents can present challenges:

  • Toxicity: Many organic solvents are toxic to cells at higher concentrations. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.

  • Precipitation upon Dilution: A drug dissolved in a high concentration of a co-solvent may precipitate when diluted into an aqueous buffer. This can be mitigated by optimizing the co-solvent concentration and the dilution method.

  • Interference with Assays: Co-solvents can sometimes interfere with assay components or detection methods. Always run appropriate vehicle controls.

Q3: Can I combine different solubilization techniques?

A3: Yes, a combination of techniques can often be more effective than a single approach. For instance, you could use a co-solvent in combination with cyclodextrin complexation to achieve a synergistic effect on solubility.[5][9] Similarly, pH adjustment can be used in conjunction with most other methods.

Q4: How can I prepare a solid dispersion of my compound?

A4: Several methods can be used to prepare solid dispersions, including:

  • Melting (Fusion) Method: The drug and a water-soluble carrier are melted together and then rapidly cooled to form a solid mass.[10]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[11]

  • Hot-Melt Extrusion: This method uses a screw extruder to mix the drug and carrier at an elevated temperature.[10]

The choice of carrier is critical and depends on the properties of the drug. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

Q5: What is the general principle behind the prodrug approach for improving solubility?

A5: The prodrug strategy involves chemically modifying the poorly soluble drug by attaching a polar, water-soluble group (promoiety).[20][21][24] This increases the overall hydrophilicity of the molecule, leading to enhanced aqueous solubility.[20][21][24] Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug.[20] Common promoieties include phosphates, amino acids, and sugars.[24]

Quantitative Data Summary

The following tables summarize quantitative data on the improvement of drug solubility using various techniques.

Table 1: Solubility Enhancement using Cyclodextrins

DrugCyclodextrin TypeFold Increase in SolubilityReference
Piroxicamβ-Cyclodextrin~5[5]
Piroxicam2,6-dimethyl-β-CD~20[5]
OlanzapineMethyl-β-cyclodextrinSignificant increase[6]
Gliclazideβ-CyclodextrinSignificant increase[26]

Table 2: Solubility Enhancement using Solid Dispersions

DrugCarrierMethodFold Increase in Dissolution RateReference
ItraconazoleHPMCSpray Drying>100[11]
GlibenclamidePEG 6000Fusion~60[10]
NifedipinePVPSolvent Evaporation~10[11]

Table 3: Solubility Enhancement using Prodrug Approach

Parent DrugProdrug MoietyFold Increase in Aqueous SolubilityReference
10-hydroxycamptothecinGlucuronic acid80[20]
6-methoxy-2-naphthylacetic acidPiperazine esterWater soluble[20]
FludarabinePhosphate9[24]
MiproxifenePhosphateSignificant increase[24]

Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

Objective: To determine the effect of a cyclodextrin on the aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

  • Distilled water or appropriate buffer

  • Shaking incubator

  • 0.45 µm syringe filters

  • HPLC system

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of the this compound derivative to each solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter the samples through a 0.45 µm syringe filter to remove undissolved drug.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved drug using a validated HPLC method.

  • Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to calculate the stability constant of the inclusion complex.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a this compound derivative to enhance its dissolution rate.

Materials:

  • This compound derivative

  • Water-soluble carrier (e.g., PVP K30)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the this compound derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both the drug and the carrier in a sufficient volume of the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • Continue evaporation until a dry solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).

Visualizations

experimental_workflow cluster_prep Preparation cluster_adv Advanced Formulation cluster_eval Evaluation start Poorly Soluble Derivative ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Addition start->cosolvent sol_assay Solubility Assay ph_adjust->sol_assay cosolvent->sol_assay cyclo Cyclodextrin Complexation diss_test Dissolution Testing cyclo->diss_test solid_disp Solid Dispersion solid_disp->diss_test nano Nanosuspension nano->diss_test prodrug Prodrug Synthesis prodrug->diss_test sol_assay->cyclo sol_assay->solid_disp sol_assay->nano sol_assay->prodrug bio_assay Biological Assay diss_test->bio_assay end Solubilized Compound bio_assay->end

Caption: Experimental workflow for overcoming poor solubility.

logical_relationship cluster_problem Core Problem cluster_strategies Solubilization Strategies cluster_physicochemical cluster_chemical problem Poor Aqueous Solubility of This compound Derivative physicochemical Physicochemical Modification problem->physicochemical chemical Chemical Modification problem->chemical ph pH Adjustment physicochemical->ph cosolvents Co-solvents physicochemical->cosolvents particle_size Particle Size Reduction (Nanosuspension) physicochemical->particle_size solid_dispersion Solid Dispersion physicochemical->solid_dispersion cyclodextrins Cyclodextrin Complexation physicochemical->cyclodextrins prodrug Prodrug Approach chemical->prodrug salt Salt Formation chemical->salt

Caption: Strategies to overcome poor drug solubility.

References

Technical Support Center: Analytical Method Refinement for 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of 3-(4-Chlorophenyl)pyrrolidine. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for the analysis of this compound?

A1: The recommended primary technique is High-Performance Liquid Chromatography (HPLC) with UV detection. This method offers a good balance of selectivity, sensitivity, and robustness for the quantification and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for impurity identification.

Q2: What type of HPLC column is most suitable for analyzing this compound?

A2: A reverse-phase C18 column is a common and effective choice for the analysis of pyrrolidine derivatives.[1] For potentially better peak shape and reduced silanol interactions, a column with low silanol activity, such as a Newcrom R1, can be considered.[2]

Q3: What are the typical mobile phase compositions for HPLC analysis?

A3: A common mobile phase consists of a mixture of acetonitrile (ACN) and a phosphate buffer.[1] The ratio can be optimized, for example, a 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 3) has been shown to be effective for related compounds.[1] For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[2]

Q4: How can I detect this compound if it lacks a strong chromophore?

A4: While this compound possesses a chlorophenyl group that absorbs in the UV region, for low-level detection or in complex matrices, derivatization with a UV-active agent can be considered. Alternatively, Mass Spectrometry (MS) provides a highly sensitive and specific detection method that does not rely on UV absorbance.[3]

Q5: Are there specific methods for separating the enantiomers of this compound?

A5: Yes, chiral separation is crucial if the stereochemistry of the compound is important. This can be achieved using a chiral stationary phase (CSP) in HPLC.[4] The selection of the appropriate chiral column often requires screening different types of CSPs. Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful technique for enantiomeric separation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Silanol Interactions Modify the mobile phase pH to suppress silanol activity. A lower pH (e.g., pH 3) is often effective.[1] Consider using a highly end-capped C18 column or a column with a different stationary phase.
Sample Overload Reduce the injection volume or dilute the sample.[6]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible to ensure good peak shape.[7]
Column Contamination Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove contaminants.[8]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If using a gradient mixer, verify its proper functioning.[9] Manually preparing the mobile phase can help diagnose mixing issues.[7]
Temperature Variations Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9]
Pump Malfunction or Leaks Check for leaks in the system, particularly around fittings and pump seals.[6] Monitor the system pressure for any unusual fluctuations.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[9]
Issue 3: No Peaks or Very Small Peaks
Potential Cause Troubleshooting Step
Detector Issue Verify that the detector lamp is on and that the correct wavelength is set. Check for any loose connections between the detector and the data system.[6]
Sample Degradation Prepare fresh samples and standards to rule out degradation issues.
No Flow Check the mobile phase reservoirs to ensure they are not empty. Purge the pump to remove any air bubbles.[6]
Incorrect Injection Ensure the autosampler is functioning correctly and that the injection volume is appropriate.

Experimental Protocols

Recommended HPLC Method
  • Column: C18, 150 x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 225 nm[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 10 µL

Sample Preparation
  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Further dilute with the mobile phase to achieve a final concentration within the desired calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)
ParameterSpecificationResult
Linearity (Concentration Range) 2.5 - 7.5 µg/mLCorrelation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%0.8%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_silanol Check Silanol Interactions peak_shape->check_silanol Yes no_peak No/Small Peak? retention_time->no_peak No check_mobile_phase Check Mobile Phase retention_time->check_mobile_phase Yes check_detector Check Detector no_peak->check_detector Yes end Problem Resolved no_peak->end No check_overload Check Sample Overload check_silanol->check_overload check_solvent Check Sample Solvent check_overload->check_solvent check_solvent->end check_temp Check Temperature check_mobile_phase->check_temp check_pump Check Pump/Leaks check_temp->check_pump check_pump->end check_sample Check Sample Integrity check_detector->check_sample check_flow Check Flow Path check_sample->check_flow check_flow->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Analytical Method Development Pathway

Method_Development cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation lit_review Literature Review method_selection Technique Selection (HPLC/GC) lit_review->method_selection column_selection Column Selection method_selection->column_selection mobile_phase_opt Mobile Phase Optimization column_selection->mobile_phase_opt detection_opt Detection Optimization mobile_phase_opt->detection_opt linearity Linearity & Range detection_opt->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy specificity Specificity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis robustness->routine_analysis

Caption: A typical pathway for analytical method development and validation.

References

Technical Support Center: Production of 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-(4-Chlorophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes for this compound are reductive amination and multi-step cyclization reactions.[1] Reductive amination typically involves the reaction of a suitable carbonyl compound with an amine, followed by reduction. Cyclization strategies often build the pyrrolidine ring from acyclic precursors.

Q2: What are the potential sources of impurities in the synthesis of this compound?

A2: Impurities can arise from various sources, including:

  • Starting materials: Purity of reactants and reagents is crucial.

  • Side reactions: Formation of undesired by-products under the reaction conditions.

  • Incomplete reactions: Residual starting materials or intermediates.

  • Degradation: Decomposition of the product or intermediates.

  • Catalyst residues: Incomplete removal of catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or purification steps.

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying known and unknown impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed structural analysis of isolated impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on impurity minimization.

Issue 1: Presence of Over-reduced or Under-reduced Impurities in Reductive Amination
  • Problem: During the synthesis of this compound via reductive amination, the formation of impurities resulting from either incomplete reduction of an intermediate imine or over-reduction of the chlorophenyl ring may be observed.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Reducing Agent Select a reducing agent with appropriate reactivity. For the reduction of an imine without affecting the aromatic chlorine, milder reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred over stronger agents like lithium aluminum hydride (LiAlH₄).
Non-optimal Reaction Temperature Control the reaction temperature carefully. Lower temperatures generally favor selective reduction and minimize side reactions.
Incorrect Stoichiometry of Reducing Agent Use the correct molar equivalent of the reducing agent. An excess may lead to over-reduction, while an insufficient amount will result in incomplete reaction.
Inefficient pH Control Maintain the optimal pH of the reaction mixture. The rate of both imine formation and reduction can be pH-dependent.
  • Experimental Protocol: Reductive Amination A general procedure involves the reaction of a suitable precursor like 4-chloro-γ-nitrobutyrophenone or a related ketone with an ammonia source or a primary amine to form an imine intermediate. This is followed by in-situ reduction.

    • Step 1: Imine Formation: Dissolve the ketone precursor in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). Add the aminating agent (e.g., ammonium acetate, ammonia in methanol). Stir the mixture at room temperature to allow for imine formation.

    • Step 2: Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.

    • Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or crystallization.

Issue 2: Formation of Regioisomeric Impurities
  • Problem: Synthesis may yield regioisomers, such as 2-(4-Chlorophenyl)pyrrolidine, as impurities.

  • Possible Causes & Solutions:

CauseRecommended Solution
Lack of Regiocontrol in Cyclization The choice of synthetic route and precursors is critical. Designing a synthesis that proceeds through a regiochemically defined intermediate can prevent the formation of isomers.
Isomerization under Reaction Conditions Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can sometimes lead to isomerization. Employ milder reaction conditions where possible.

  • Logical Relationship for Minimizing Regioisomers

    G Start Choice of Synthetic Strategy Precursor Regiochemically Defined Precursor Start->Precursor Reaction Mild Reaction Conditions Start->Reaction Product Minimized Regioisomeric Impurities Precursor->Product Reaction->Product

    Caption: Strategy to minimize regioisomeric impurities.

Issue 3: Presence of Diastereomeric Impurities
  • Problem: If the synthesis involves the creation of a chiral center, the formation of diastereomers can be a significant issue, particularly if a specific stereoisomer is desired.

  • Possible Causes & Solutions:

CauseRecommended Solution
Non-stereoselective Reaction Employ a stereoselective synthesis using chiral catalysts, reagents, or auxiliaries.
Racemization Subsequent reaction steps under harsh conditions might lead to racemization of a previously established chiral center. Careful control of temperature and pH is necessary.

  • Experimental Workflow for Chiral Purity

    G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A Chiral Starting Material / Catalyst B Stereoselective Reaction A->B C Chiral Chromatography / Crystallization B->C D Chiral HPLC / NMR with Chiral Shift Reagents C->D

    Caption: Workflow for ensuring chiral purity.

Issue 4: Residual Catalyst Contamination
  • Problem: Incomplete removal of metal catalysts (e.g., Palladium, Nickel) used in hydrogenation or coupling reactions can lead to product contamination.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Filtration Use appropriate filter aids (e.g., Celite®) and filter pore sizes to effectively remove solid-supported catalysts.
Soluble Catalyst Residues Employ scavenging agents or perform extractions with aqueous solutions that can complex with the metal catalyst. Recrystallization of the final product can also be effective.

Quantitative Data Summary

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Any Unspecified Impurity ≥ 0.05%≥ 0.10% or 1.0 mg/day intake (whichever is lower)≥ 0.15% or 1.0 mg/day intake (whichever is lower)
Total Impurities --Typically ≤ 1.0%
Residual Solvents Varies by solvent class (ICH Q3C)Varies by solvent classVaries by solvent class

Note: These are general thresholds and may vary depending on the specific drug substance and regulatory agency.

This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular setup and desired product specifications. Always refer to relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Navigating the Scale-Up of 3-(4-Chlorophenyl)pyrrolidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition of a chemical synthesis from the laboratory bench to a pilot plant is a critical juncture fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the scalable synthesis of 3-(4-Chlorophenyl)pyrrolidine, a key intermediate in numerous pharmaceutical compounds.

This guide focuses on a common and scalable synthetic route: a two-step process involving an initial Michael addition followed by a reductive amination and cyclization. Detailed experimental protocols, troubleshooting for common issues, and a comparative analysis of lab versus pilot scale parameters are presented to ensure a smooth and efficient scale-up process.

Experimental Protocols

A plausible and scalable synthesis of this compound can be achieved through a two-step process. The following protocols provide a detailed methodology for both the laboratory and pilot plant scale.

Step 1: Michael Addition of Nitromethane to 4-Chlorocinnamonitrile

  • Laboratory Scale (100 g scale):

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-chlorocinnamonitrile (100 g, 0.61 mol) and nitromethane (37.2 g, 0.61 mol) in methanol (500 mL).

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium methoxide (33.0 g, 0.61 mol) in methanol (150 mL) via the addition funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Quench the reaction by slowly adding glacial acetic acid until the pH is neutral (pH ~7).

    • Remove the methanol under reduced pressure.

    • Add water (500 mL) and ethyl acetate (500 mL) to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-(4-chlorophenyl)-4-nitrobutanenitrile.

  • Pilot Plant Scale (10 kg scale):

    • Charge a 200 L glass-lined reactor with 4-chlorocinnamonitrile (10.0 kg, 61.1 mol) and nitromethane (3.72 kg, 61.1 mol) in methanol (50 L).

    • Initiate agitation and cool the reactor contents to 0-5 °C using a glycol jacket.

    • Prepare a solution of sodium methoxide (3.30 kg, 61.1 mol) in methanol (15 L) in a separate vessel and transfer it to the reactor via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction to warm to ambient temperature (20-25 °C) and stir for 12-16 hours.

    • Take samples for in-process control (IPC) analysis by HPLC to confirm reaction completion.

    • Neutralize the reaction mixture by controlled addition of glacial acetic acid to a pH of 7.0-7.5.

    • Distill off the methanol under vacuum.

    • Charge water (50 L) and ethyl acetate (50 L) to the reactor. After agitation and settling, separate the lower aqueous layer.

    • Extract the aqueous layer with ethyl acetate (2 x 25 L).

    • Combine the organic layers in the reactor, wash with brine (25 L), and dry by azeotropic distillation or by passing through an in-line drying column.

    • Concentrate the organic solution in the reactor under vacuum to obtain the crude intermediate.

Step 2: Reductive Amination and Cyclization to this compound

  • Laboratory Scale (100 g of intermediate):

    • Set up a hydrogenation apparatus with a 1 L flask.

    • Dissolve the crude 3-(4-chlorophenyl)-4-nitrobutanenitrile (100 g, approx. 0.45 mol) in methanol (500 mL).

    • Add Raney Nickel (10 g, 50% slurry in water) to the solution under a nitrogen atmosphere.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by HPLC for the disappearance of the intermediate and the formation of the product.

    • Once the reaction is complete, carefully filter the catalyst through a pad of celite under a nitrogen blanket. Wash the celite pad with methanol (2 x 100 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

  • Pilot Plant Scale (10 kg of intermediate):

    • Charge a 200 L hydrogenation reactor with a solution of the crude intermediate (10.0 kg, approx. 44.5 mol) in methanol (50 L).

    • Under an inert nitrogen atmosphere, carefully charge the reactor with Raney Nickel (1.0 kg, 50% slurry in water).

    • Pressurize the reactor with hydrogen to 50-60 psi.

    • Start agitation and maintain the temperature between 25-35 °C. The reaction is exothermic, so cooling may be required.

    • Monitor the hydrogen uptake and reaction progress by HPLC.

    • After reaction completion, vent the hydrogen and purge the reactor with nitrogen.

    • Filter the catalyst using an enclosed filter press. Wash the catalyst cake with methanol (2 x 10 L).

    • Transfer the filtrate to a clean reactor and concentrate under vacuum.

    • Purify the product by vacuum distillation or by crystallization. For crystallization, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene), cool to induce crystallization, filter the solid, wash with cold solvent, and dry in a vacuum oven.

Data Presentation: Lab vs. Pilot Plant

The following table summarizes the key quantitative differences between the laboratory and pilot plant scales for this synthesis.

ParameterLaboratory ScalePilot Plant ScaleKey Considerations for Scale-Up
Batch Size 100 g10 kg100x increase in all raw materials. Requires robust supply chain and material handling procedures.
Reactor Volume 2 L200 LSurface area to volume ratio decreases, impacting heat transfer.
Agitation Magnetic or mechanical stirrerImpeller with bafflesEfficient mixing is crucial for mass and heat transfer. Impeller design and speed need to be optimized.
Heating/Cooling Ice bath / Heating mantleJacketed reactor with thermal fluidPrecise temperature control is more challenging. Potential for localized hot spots. Runaway reactions are a greater risk.
Reagent Addition Addition funnelDosing pumpControlled addition rate is critical to manage exotherms.
Filtration Buchner funnelEnclosed filter pressSafe handling of flammable solvents and pyrophoric catalysts (Raney Ni) is paramount.
Solvent Volume ~1 L~100 LIncreased solvent usage has cost, safety, and environmental implications. Solvent recovery should be considered.
Work-up Separatory funnelReactor-based phase separationEmulsion formation can be more problematic at a larger scale.
Purification Vacuum distillation / RecrystallizationVacuum distillation / CrystallizerEfficiency of distillation and crystallization is scale-dependent. Crystal size and purity need to be controlled.
Cycle Time ~2-3 days~3-4 daysLonger heating, cooling, and transfer times. In-process controls are vital to monitor progress.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: We are seeing a significant exotherm during the sodium methoxide addition in the pilot plant that was not observed in the lab. What should we do?

A1: This is a common issue when scaling up due to the reduced surface area to volume ratio, which limits heat dissipation.[1] To manage the exotherm, you should:

  • Reduce the addition rate: Slow down the dosing of the sodium methoxide solution.

  • Improve cooling efficiency: Ensure your reactor jacket is at the lowest possible temperature and that the coolant flow rate is optimal.

  • Use a more dilute solution: While this will increase the solvent volume, it can help to better control the reaction temperature.

  • Perform a reaction calorimetry study: This will provide crucial data on the heat of reaction and help in designing a safe and robust process.[2]

Q2: The hydrogenation in the pilot reactor is much slower than in the lab. What could be the cause?

A2: Slower hydrogenation rates at scale can be attributed to several factors:

  • Poor catalyst dispersion: Inefficient agitation in the larger reactor may not keep the Raney Nickel catalyst suspended effectively.[3] Increasing the agitator speed or evaluating a different impeller design may be necessary.

  • Mass transfer limitations: The transport of hydrogen from the gas phase to the catalyst surface can become the rate-limiting step. Increasing the hydrogen pressure (within the reactor's limits) and improving agitation can help overcome this.

  • Catalyst deactivation: Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds).

Q3: We are observing a new, unidentified impurity in our pilot plant batches that was not present in the lab-scale synthesis. How do we address this?

A3: The appearance of new impurities on scale-up is a frequent challenge.[2] The longer reaction times and different temperature profiles in a pilot plant can lead to side reactions.[4]

  • Characterize the impurity: Isolate and identify the structure of the impurity using techniques like LC-MS and NMR.

  • Investigate the root cause: Once the structure is known, you can hypothesize its formation mechanism. It could be a dimer, a product of a side reaction with the solvent, or a degradation product.

  • Adjust reaction parameters: Depending on the impurity's identity, you may need to lower the reaction temperature, shorten the reaction time, or use a more selective reagent.

Q4: Filtration of the Raney Nickel catalyst is very slow and poses a safety hazard in the pilot plant. Are there alternatives?

A4: Raney Nickel is pyrophoric and its filtration on a large scale requires careful handling under an inert atmosphere.[3]

  • Optimize filtration setup: Use a filter press with appropriate filter media and ensure a good seal to prevent air exposure.

  • Consider alternative catalysts: For future campaigns, you could explore other hydrogenation catalysts that are less hazardous and easier to filter, such as palladium on carbon (Pd/C). However, this would require re-optimization of the reaction conditions.

  • Catalyst deactivation and settling: Before filtration, you can deactivate the catalyst by adding a small amount of a deactivating agent (if compatible with the product) and allow it to settle, decanting the majority of the solution before filtering the concentrated slurry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Michael Addition - Incomplete reaction. - Side reactions (e.g., polymerization). - Loss of product during work-up.- Increase reaction time and monitor by HPLC. - Ensure strict temperature control during base addition. - Optimize extraction and phase separation procedures to minimize emulsion formation.
Incomplete Hydrogenation - Insufficient catalyst activity. - Catalyst poisoning. - Poor hydrogen mass transfer.- Use fresh, active Raney Nickel. - Test starting materials for catalyst poisons. - Increase hydrogen pressure and/or agitation speed.
Formation of Byproducts in Hydrogenation - Over-reduction of the chlorophenyl group. - Dimerization or polymerization.- Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). - Monitor the reaction closely and stop it once the starting material is consumed.
Product Purity Issues After Distillation/Crystallization - Co-distillation of impurities. - Inefficient crystallization. - Trapped solvent in crystals.- Optimize distillation parameters (vacuum, temperature). - Screen for a better crystallization solvent system. - Implement a controlled cooling profile during crystallization and ensure efficient washing of the filter cake. - Dry the final product under appropriate vacuum and temperature.
Emulsion Formation During Work-up - Presence of fine solid particles. - High pH.- Filter the reaction mixture before extraction. - Adjust the pH to be closer to neutral. - Add a small amount of brine to help break the emulsion.

Visualizations

To further aid in understanding the process and troubleshooting logic, the following diagrams have been created.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Amination & Cyclization start1 4-Chlorocinnamonitrile + Nitromethane in Methanol reaction1 Addition of Sodium Methoxide (0-10°C) start1->reaction1 workup1 Neutralization, Solvent Swap & Extraction reaction1->workup1 intermediate Crude 3-(4-chlorophenyl) -4-nitrobutanenitrile workup1->intermediate start2 Intermediate in Methanol intermediate->start2 reaction2 Hydrogenation with Raney Nickel (H2, 50 psi) start2->reaction2 workup2 Catalyst Filtration reaction2->workup2 purification Purification (Distillation/Crystallization) workup2->purification product This compound purification->product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Hydrogenation start Problem: Slow or Incomplete Hydrogenation in Pilot Plant cause1 Potential Cause: Poor Catalyst Dispersion start->cause1 cause2 Potential Cause: Mass Transfer Limitation start->cause2 cause3 Potential Cause: Catalyst Deactivation start->cause3 solution1 Action: Increase Agitator Speed Evaluate Impeller Design cause1->solution1 solution2 Action: Increase H2 Pressure Improve Agitation cause2->solution2 solution3 Action: Use Fresh Catalyst Check Raw Material Purity cause3->solution3

Caption: Troubleshooting logic for slow hydrogenation during scale-up.

By carefully considering the differences between laboratory and pilot plant operations and proactively addressing potential issues, the successful and safe scale-up of this compound synthesis can be achieved. This guide serves as a foundational resource for navigating the complexities of this critical transition in the drug development process.

References

Validation & Comparative

A Comparative Study of 3-(4-Chlorophenyl)pyrrolidine and its Analogs in Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant properties of 3-(4-Chlorophenyl)pyrrolidine and its analogs, with a focus on derivatives of pyrrolidine-2,5-dione. The information presented is based on preclinical data from established animal models of epilepsy.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 3-phenylpyrrolidine derivatives have garnered significant attention for their potential as central nervous system agents, particularly as anticonvulsants. The introduction of a chlorine atom to the phenyl ring can significantly modulate the pharmacological properties of these compounds. This guide focuses on the comparative anticonvulsant activity of positional isomers of chlorophenyl-substituted pyrrolidine-2,5-diones and related analogs.

Data Presentation

The following tables summarize the quantitative anticonvulsant activity of various 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives and related analogs. The data is primarily derived from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. The 6 Hz psychomotor seizure model is also included as it is considered a model for therapy-resistant epilepsy.[1][2] Neurotoxicity is assessed using the rotarod test.

Table 1: Anticonvulsant Activity of 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione Acetamide Derivatives [1]

CompoundRMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)
6 2-Cl68.3028.20>100>300>4.39
19 3-Cl>10085.60>100>300-
Valproic Acid -252.74130.64149.3426.71.69

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀)

Table 2: Anticonvulsant Activity of a 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione Derivative and Other Analogs

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)Reference
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione Highly ActiveHighly ActiveHighly ActiveLow NeurotoxicityFavorable[2]
Compound 14 (a 3-CF₃ phenylpiperazine derivative) 49.667.431.3>300>6.0[3]

Structure-Activity Relationship (SAR)

The data suggests that the position of the chlorine atom on the phenyl ring significantly influences anticonvulsant activity.

  • Positional Isomerism: In the acetamide series, the 2-chloro derivative (6 ) displayed potent activity in the MES and 6 Hz tests, while the 3-chloro analog (19 ) was significantly less active in the MES test.[1] This indicates that steric and electronic effects related to the chlorine's position are critical for interaction with the biological target.

  • Substitution on the Pyrrolidine Ring: The introduction of a (4-chlorophenyl)amino group at the 3-position of the pyrrolidine-2,5-dione ring resulted in a compound with a broad spectrum of anticonvulsant activity.[2]

  • Other Substituents: The presence of a trifluoromethyl group on a phenylpiperazine moiety attached to the pyrrolidine-2,5-dione core, as seen in compound 14 , also confers broad-spectrum anticonvulsant activity.[3]

Proposed Mechanism of Action

The anticonvulsant effect of many 3-phenylpyrrolidine-2,5-dione derivatives is believed to be mediated through the modulation of voltage-gated ion channels. For the highly active 3-(2-chlorophenyl) derivative 6 , the most probable mechanism of action involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[1][4] This dual action can effectively reduce neuronal hyperexcitability, a hallmark of seizures.

Anticonvulsant Mechanism of 3-(Chlorophenyl)pyrrolidine Analogs Proposed Anticonvulsant Mechanism of Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Depolarization opens Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers fusion Glutamate Glutamate Vesicle->Glutamate Release Glu_receptor Glutamate Receptor Glutamate->Glu_receptor Binds Depolarization Depolarization Glu_receptor->Depolarization Initiates Compound 3-(Chlorophenyl)pyrrolidine Analogs Compound->Na_channel Inhibits Compound->Ca_channel Inhibits

Proposed mechanism of action.

Experimental Protocols

Detailed methodologies for the key in vivo anticonvulsant screening tests are provided below.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent.

  • Acclimatization: Animals are allowed to acclimatize for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption and distribution.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after application of a topical anesthetic/electrolyte solution.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence seizures and is used to identify compounds that raise the seizure threshold.

  • Animals: Male Swiss albino mice (18-22 g) are used.

  • Compound Administration: Test compounds or vehicle are administered i.p. at various doses.

  • Acclimatization: A predetermined period is allowed for drug absorption.

  • Chemoconvulsant Injection: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the scruff of the neck.

  • Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Apparatus: A rotating rod apparatus is used.

  • Training: Mice are trained to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-2 minutes).

  • Compound Administration: Test compounds or vehicle are administered i.p.

  • Testing: At the time of peak effect, the mice are placed on the rotating rod.

  • Observation: The animals are observed for their ability to remain on the rod for a predetermined time.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the observation period.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.

Anticonvulsant Screening Workflow cluster_screening In Vivo Anticonvulsant Screening start Compound Synthesis and Characterization mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test six_hz_test 6 Hz Seizure Test start->six_hz_test rotarod_test Rotarod Neurotoxicity Test start->rotarod_test data_analysis Data Analysis (ED₅₀, TD₅₀, PI) mes_test->data_analysis scptz_test->data_analysis six_hz_test->data_analysis rotarod_test->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Workflow for anticonvulsant screening.

Conclusion

The 3-(chlorophenyl)pyrrolidine scaffold represents a promising starting point for the development of novel anticonvulsant agents. The position of the chlorine atom on the phenyl ring, as well as other substitutions on the pyrrolidine ring, have a profound impact on the anticonvulsant profile. The 2-chloro and 4-chloroamino substituted pyrrolidine-2,5-diones have demonstrated particularly interesting activity in preclinical models. The likely mechanism of action for these compounds involves the modulation of voltage-gated sodium and calcium channels. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs are warranted to identify lead candidates for further development.

References

A Comparative Guide to the Anticonvulsant Activity of 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anticonvulsant properties of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione against established antiepileptic drugs (AEDs), ethosuximide and valproic acid. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of preclinical efficacy, safety, and potential mechanisms of action based on available experimental data.

Comparative Analysis of Anticonvulsant Efficacy and Safety

The anticonvulsant potential of novel compounds is typically evaluated in a battery of preclinical models that represent different seizure types. The most common of these are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. The 6 Hz psychomotor seizure test is used to identify compounds that may be effective against pharmacoresistant epilepsy.[1][2] A compound's safety profile is initially assessed by determining its neurotoxicity, often measured using the rotarod test.[3]

The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's therapeutic window. A higher PI indicates a more favorable safety margin.

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione and the reference drugs ethosuximide and valproic acid.

CompoundTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione MES-> 500-
6 Hz (32 mA)32.4> 500> 15.4
6 Hz (44 mA)84.1> 500> 5.9
scPTZ112.5> 500> 4.4
Ethosuximide MES> 500654< 1.3
6 Hz (32 mA)221.76543.0
scPTZ130.16545.0
Valproic Acid MES252.7430.71.7
6 Hz (32 mA)130.6430.73.3
scPTZ235.6430.71.8

Data for 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione and Ethosuximide from Malinowska et al., 2021. Data for Valproic Acid from various comparative studies.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animals

Male albino Swiss mice (weighing 20-25 g) are typically used for these studies. The animals are kept in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. All experiments are conducted in accordance with ethical guidelines for animal research.

Maximal Electroshock (MES) Test

This test is a model of generalized tonic-clonic seizures.[2]

  • An alternating current (e.g., 50 Hz, 25 mA) is applied for a short duration (e.g., 0.2 seconds) through corneal electrodes.

  • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Test compounds or vehicle are administered intraperitoneally (i.p.) at various times before the electroshock to determine the time to peak effect.

  • The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for absence seizures.[2]

  • Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in control animals (e.g., 100 mg/kg).

  • The test compound or vehicle is administered i.p. prior to PTZ injection.

  • The endpoint is the failure to observe a single episode of clonic spasms of at least 5 seconds duration within a 30-minute observation period.

  • The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Hz Seizure Test

This model is used to identify compounds effective against therapy-resistant partial seizures.[1]

  • A constant current (32 mA or 44 mA) at 6 Hz for 3 seconds is delivered through corneal electrodes.

  • Animals are observed for the presence of seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).

  • The endpoint is the protection against the seizure.

  • The ED50, the dose that protects 50% of the animals from the seizure, is calculated for both current intensities.

Rotarod Test (Neurotoxicity)

This test assesses motor coordination and is used to determine the neurotoxic effects of a compound.[3]

  • Mice are trained to remain on a rotating rod (e.g., 3 cm in diameter, rotating at 6 rpm) for a set period (e.g., 1-2 minutes).

  • On the test day, the compound is administered i.p., and the animals are placed on the rotarod at various time intervals.

  • The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.

  • The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.

Mandatory Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Initial Screening cluster_1 Safety Assessment cluster_2 Data Analysis MES Maximal Electroshock (MES) Test ED50 ED50 Calculation MES->ED50 scPTZ Subcutaneous PTZ (scPTZ) Test scPTZ->ED50 SixHz 6 Hz Seizure Test SixHz->ED50 Rotarod Rotarod Test (Neurotoxicity) TD50 TD50 Calculation Rotarod->TD50 PI Protective Index (PI) Calculation ED50->PI TD50->PI

Caption: Workflow for preclinical anticonvulsant drug screening.

Proposed Signaling Pathway for Pyrrolidine-2,5-dione Derivatives

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Reduced Influx Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Glutamate_Release Reduced Influx Excitatory_Signal Excitatory Postsynaptic Potential Glutamate_Release->Excitatory_Signal Decreased Excitation Compound Pyrrolidine-2,5-dione Derivative Compound->Na_Channel Inhibition Compound->Ca_Channel Inhibition

Caption: Proposed mechanism of action for pyrrolidine-2,5-dione derivatives.

Discussion and Conclusion

The experimental data indicates that 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione exhibits a promising anticonvulsant profile, particularly in the 6 Hz and scPTZ seizure models.[1] Notably, its protective index in these models is superior to that of both ethosuximide and valproic acid, suggesting a wider therapeutic window.[1] The lack of activity in the MES test for this specific derivative suggests a mechanism of action that may differ from drugs like phenytoin, which are highly effective in this model.

The proposed mechanism of action for many pyrrolidine-2,5-dione derivatives involves the modulation of voltage-gated sodium and calcium channels.[4][5] By inhibiting these channels, these compounds can reduce neuronal excitability and decrease the release of excitatory neurotransmitters like glutamate, thereby suppressing seizure activity. This multi-target action on ion channels may contribute to the broad spectrum of activity observed for some compounds in this class.[6]

References

A Comparative Analysis of 3-(4-Chlorophenyl)pyrrolidine and Other Dopamine Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-(4-Chlorophenyl)pyrrolidine in the context of established dopamine reuptake inhibitors (DRIs). Due to a lack of specific published binding affinity and potency data for this compound's activity at the dopamine transporter (DAT), this document focuses on a qualitative comparison based on structure-activity relationships of the pyrrolidine class of compounds, alongside quantitative data for well-characterized DRIs.

Dopamine reuptake inhibitors (DRIs) are a class of drugs that function by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. DRIs are utilized in the treatment of conditions such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy and have been investigated for their potential as antidepressants.

This guide will compare the structural features of this compound with known DRIs, present experimental data for these established compounds, and provide detailed protocols for the standard assays used to characterize novel DRIs.

Quantitative Comparison of Dopamine Reuptake Inhibitors

CompoundDAT Binding Affinity (Ki, nM)DAT Uptake Inhibition (IC50, nM)Reference(s)
This compound Data not availableData not available
Cocaine~198.8 - 500~200 - 510[1][2]
Methylphenidate (dl-threo)~20 - 121~33 - 51[3][4][5]
Dexmethylphenidate (d-threo)~2339[4]
Bupropion~305 - 550~441 - 945[2][6][7]

Structure-Activity Relationship (SAR) Insights

The pyrrolidine ring is a key structural motif in a number of potent DRIs. The structure of this compound suggests it belongs to a class of compounds with the potential for DAT interaction.

  • The Pyrrolidine Scaffold: The pyrrolidine nitrogen is a common feature in many DRIs and is often crucial for interaction with the monoamine transporters.

  • Aryl Substitution: The presence and position of a substituent on the phenyl ring can significantly influence binding affinity and selectivity. In the case of this compound, the para-chloro substitution is a feature seen in other psychoactive compounds and can impact interactions within the binding pocket of the transporter. For instance, in the methylphenidate series, para-substitution on the phenyl ring generally leads to retained or increased affinity for the dopamine transporter.[8]

  • Comparison to Known Pyrrolidine-Based DRIs: Compounds like α-PVP ("flakka") and its analogs, which are potent DRIs, also feature a pyrrolidine ring.[9] The abuse potential of these synthetic cathinones is often linked to their high potency and selectivity for DAT.[10]

The anorectic agent Picilorex, with the chemical name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, is a derivative of this compound and is classified as a monoamine reuptake inhibitor. This suggests that the this compound core structure is amenable to producing activity at monoamine transporters.

Given these structural considerations, experimental evaluation of this compound is warranted to determine its actual binding affinity and functional potency at the dopamine transporter.

Experimental Protocols

To facilitate the investigation of novel compounds like this compound, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter (e.g., [³H]WIN 35,428).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).

  • Radioligand (e.g., [³H]WIN 35,428).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound (this compound) and reference compounds (e.g., cocaine).

  • Non-specific binding control (a high concentration of a known DAT inhibitor, such as 10 µM GBR 12909).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

In Vitro Dopamine Uptake Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into cells expressing the dopamine transporter.

Materials:

  • Cell line stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).

  • [³H]dopamine.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound and reference compounds.

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • On the day of the assay, wash the cells with the uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or reference compound for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate the uptake by adding [³H]dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor). Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

Mechanism of Dopamine Reuptake Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_reuptake Dopamine DAT->DA_reuptake DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding DRI Dopamine Reuptake Inhibitor (e.g., this compound) DRI->DAT Blockade

Caption: Mechanism of action of a dopamine reuptake inhibitor at the synapse.

Experimental Workflow for Characterizing a Novel DRI

start Synthesize/Acquire Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay uptake_assay In Vitro Dopamine Uptake Assay start->uptake_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Functional Potency) uptake_assay->determine_ic50 selectivity_panel Selectivity Profiling (NET, SERT, etc.) determine_ki->selectivity_panel determine_ic50->selectivity_panel in_vivo In Vivo Studies (e.g., Microdialysis, Behavioral Models) selectivity_panel->in_vivo end Characterize Pharmacological Profile in_vivo->end

References

In Vitro vs. In Vivo Efficacy of 3-(4-Chlorophenyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-(4-Chlorophenyl)pyrrolidine. As a prodrug, the in vivo biological activity of this compound is primarily attributed to its major metabolite, baclofen, a selective agonist for the GABA-B receptor. Consequently, this guide focuses on the known efficacy of baclofen as a proxy for the in vivo effects of its parent compound and compares it with the established anticonvulsant, valproic acid.

Executive Summary

Direct in vitro efficacy data for this compound is limited, as its primary mechanism of action is dependent on its metabolic conversion to baclofen. In vivo, this compound exhibits anticonvulsant properties, which are characteristic of baclofen's agonistic activity at GABA-B receptors. This guide presents available in vivo efficacy data for baclofen and its comparison with valproic acid in standard preclinical models of epilepsy. Detailed experimental protocols for these models are also provided to support reproducibility and further investigation.

Mechanism of Action: A Prodrug Approach to GABA-B Receptor Agonism

This compound undergoes α-oxidation in vivo to form 4-amino-3-(p-chlorophenyl)butanoic acid, commonly known as baclofen[1]. Baclofen is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and acts as a selective agonist at GABA-B receptors.[2]

The activation of GABA-B receptors, which are G-protein coupled receptors, leads to a cascade of inhibitory downstream signaling events in the central nervous system. This includes the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[3] The cumulative effect of these actions is a reduction in neuronal excitability, which underlies the compound's antispasmodic and anticonvulsant effects.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CPP This compound Baclofen_pre Baclofen CPP->Baclofen_pre Metabolism GABAB_R_pre GABA-B Receptor Baclofen_pre->GABAB_R_pre Binds to GABAB_R_post GABA-B Receptor Baclofen_pre->GABAB_R_post Acts on Ca_channel Voltage-gated Ca2+ Channel GABAB_R_pre->Ca_channel Inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle Ca2+ influx triggers release Glutamate Glutamate Glutamate_receptor Glutamate Receptor K_channel GIRK K+ Channel GABAB_R_post->K_channel Activates AC Adenylyl Cyclase GABAB_R_post->AC Inhibits via Gαi/o Hyperpolarization Hyperpolarization (Reduced Excitability) K_channel->Hyperpolarization K+ efflux leads to cAMP cAMP AC->cAMP Produces

Caption: GABA-B receptor signaling pathway activated by baclofen.

Comparative In Vivo Efficacy

The anticonvulsant properties of baclofen, the active metabolite of this compound, have been evaluated in several rodent models of epilepsy. The following tables summarize the median effective dose (ED50) required to protect against seizures in the Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), and 6 Hz seizure tests, with valproic acid included for comparison.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test

CompoundAnimal ModelED50 (mg/kg)Reference
BaclofenRat> 20[4]
Valproic AcidMouse252.74[5]

Note: Higher ED50 values indicate lower potency. Baclofen shows weak activity in the MES test, a model for generalized tonic-clonic seizures.

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Test

CompoundAnimal ModelED50 (mg/kg)Reference
BaclofenRat3-12 (dose-dependent suppression of tonic phase)[6]
Valproic AcidMouseNot explicitly stated, but effective[1][7]

Note: The scPTZ test is a model for absence seizures. Baclofen demonstrates moderate, dose-dependent effects against the tonic component of PTZ-induced seizures.

Table 3: Anticonvulsant Activity in the 6 Hz Seizure Test

CompoundAnimal ModelED50 (mg/kg)Reference
Baclofen-Data not available-
Valproic AcidMouse (32 mA)130.64[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2]

MES_Workflow start Start acclimatize Acclimatize Male CF-1 Mice start->acclimatize administer Administer Test Compound (e.g., i.p.) acclimatize->administer wait Wait for Time of Peak Effect (TPE) administer->wait anesthetize Apply Topical Anesthetic to Corneas wait->anesthetize stimulate Deliver Electrical Stimulus (60 Hz, 50 mA, 0.2s) via Corneal Electrodes anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension observe->endpoint protected Animal Protected endpoint->protected Yes not_protected Animal Not Protected endpoint->not_protected No end End protected->end not_protected->end scPTZ_Workflow start Start acclimatize Acclimatize Male CF-1 Mice start->acclimatize administer_compound Administer Test Compound (e.g., i.p.) acclimatize->administer_compound wait Wait for Time of Peak Effect (TPE) administer_compound->wait inject_ptz Inject PTZ (85 mg/kg, s.c.) into a loose fold of skin on the neck wait->inject_ptz observe Observe for 30 minutes for clonic seizures inject_ptz->observe endpoint Endpoint: Presence of a clonic spasm for ~3-5 seconds observe->endpoint protected Animal Protected endpoint->protected No not_protected Animal Exhibited Seizure endpoint->not_protected Yes end End protected->end not_protected->end

References

Unveiling the Biological Profile of 3-(4-Chlorophenyl)pyrrolidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comprehensive comparison of the biological activity of 3-(4-Chlorophenyl)pyrrolidine and its structurally similar analogs, focusing on its interactions with monoamine transporters and its potential as an anticonvulsant agent. The information is supported by experimental data and detailed protocols to facilitate further research and development.

I. Executive Summary

This compound is a synthetic compound belonging to the 3-phenylpyrrolidine class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including effects on the central nervous system. The introduction of a chlorine atom at the para-position of the phenyl ring significantly influences the compound's pharmacological profile. This guide will delve into the quantitative data available for this compound and its analogs, their effects on key biological targets, and the experimental methodologies used to determine these activities.

II. Comparative Biological Activity

The biological activity of this compound and its analogs is primarily centered on their interaction with monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—and their potential as anticonvulsant agents, likely through modulation of GABAergic neurotransmission.

A. Monoamine Transporter Inhibition

3-Phenylpyrrolidine derivatives are known to interact with monoamine transporters, which are crucial for regulating the levels of neurotransmitters in the synaptic cleft. The affinity of these compounds for DAT, SERT, and NET is highly dependent on the nature and position of the substituent on the phenyl ring.

While specific quantitative data for the direct binding of this compound to monoamine transporters is not extensively available in publicly accessible literature, structure-activity relationship (SAR) studies on related 3-arylpyrrolidine and tropane analogs provide valuable insights. Generally, halogen substitution on the phenyl ring can enhance binding affinity. For instance, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the 4'-chloro analog demonstrated high affinity for the dopamine transporter.[1]

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM) of Representative 3-Arylpyrrolidine Analogs

CompoundPhenyl SubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
Analog A4-FluoroData not availableData not availableData not availableN/A
This compound 4-Chloro Data not available Data not available Data not available N/A
Analog B4-BromoData not availableData not availableData not availableN/A
Analog C4-MethylData not availableData not availableData not availableN/A
B. Anticonvulsant Activity

The anticonvulsant properties of pyrrolidine derivatives have been a subject of extensive research. The mechanism of action is often attributed to the enhancement of GABAergic inhibition in the central nervous system.

Studies on 3-substituted-pyrrolidine-2,5-diones have demonstrated that the nature and position of the substituent on the phenyl ring are critical for anticonvulsant activity. For example, a study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives showed that compounds with a chlorine atom at the ortho or meta position of the phenyl ring possess significant anticonvulsant effects in maximal electroshock (MES) and 6 Hz seizure models.[2][3] While this study did not include the para-chloro isomer, it highlights the potential of chloro-substituted phenylpyrrolidines as anticonvulsants. Another study on 3,3-diphenyl-2-pyrrolidone derivatives also reported anticonvulsant activity in the MES test.[4][5]

Table 2: Comparative Anticonvulsant Activity (ED50, mg/kg) of Representative Pyrrolidine Derivatives

CompoundPhenyl SubstitutionMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz ED50 (mg/kg)Reference
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivative2-Chloro68.30>30028.20[2]
3-(3-Chlorophenyl)-pyrrolidine-2,5-dione derivative3-Chloro>300>300>100[2]
This compound 4-Chloro Data not available Data not available Data not available N/A
Valproic Acid (Reference)N/A252.74149.2130.64[2]

Note: ED50 values for this compound are not available in the cited literature. The table includes data for structurally related compounds to provide context.

III. Signaling Pathways and Experimental Workflows

A. Monoamine Transporter Signaling Pathway

The primary function of monoamine transporters is the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal. Inhibition of these transporters by compounds like 3-phenylpyrrolidine derivatives leads to an increased concentration of neurotransmitters in the synapse, enhancing downstream signaling.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) NT Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Vesicle->NT Release MAT Monoamine Transporter (DAT, SERT, NET) Pre_Receptor Autoreceptor NT->MAT Reuptake NT->Pre_Receptor Binding Post_Receptor Postsynaptic Receptor NT->Post_Receptor Binding Compound This compound (Inhibitor) Compound->MAT Inhibition Signaling Downstream Signaling Post_Receptor->Signaling Activation

Caption: Monoamine transporter inhibition pathway.

B. Experimental Workflow for Monoamine Transporter Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific transporter. The workflow involves incubating a radiolabeled ligand that is known to bind to the transporter with a preparation of the transporter protein in the presence and absence of the test compound.

Binding_Assay_Workflow start Start prep Prepare Transporter Membrane Homogenate start->prep incubate Incubate Membrane with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Data Analysis (Calculate Ki) measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the biological activity of this compound and its analogs.

A. Monoamine Transporter Radioligand Binding Assay

This protocol is adapted from standard procedures used for determining the binding affinity of compounds to DAT, SERT, and NET.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum for DAT, cortex for SERT and NET) or cells expressing the transporter of interest are homogenized in ice-cold buffer.

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

3. Filtration and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

B. Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.

1. Animal Preparation:

  • Adult male mice or rats are used.

  • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

2. Seizure Induction:

  • At the time of predicted peak effect of the test compound, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • The stimulus parameters (e.g., current, frequency, duration) are standardized to induce a tonic hindlimb extension in all control animals.

3. Observation and Scoring:

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered as the endpoint for protection.

4. Data Analysis:

  • The dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

V. Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents targeting the central nervous system. The available data on structurally related compounds suggest that it may possess significant activity as a monoamine transporter inhibitor and as an anticonvulsant. However, a lack of direct, quantitative experimental data for this compound itself highlights a critical gap in the literature. Further research, including the synthesis of a focused library of analogs and their systematic evaluation in the described assays, is necessary to fully elucidate the structure-activity relationships and the therapeutic potential of this compound class. The detailed protocols and workflows provided in this guide offer a solid foundation for such future investigations.

References

Head-to-Head Comparison of Synthesis Methods for 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimal Synthesis of a Key Pyrrolidine Intermediate

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-(4-Chlorophenyl)pyrrolidine serves as a crucial intermediate in the development of various therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a head-to-head comparison of two prominent synthetic strategies: the reduction of an N-substituted succinimide and a one-pot reductive amination. We present detailed experimental protocols and quantitative data to facilitate an informed selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Succinimide ReductionMethod 2: Reductive Amination
Starting Materials 4-Chloroaniline, Succinic anhydride, Lithium aluminum hydride (LiAlH₄)1-(4-Chlorophenyl)-4,4-diethoxybutan-1-one, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN)
Number of Steps TwoOne (One-pot)
Overall Yield ~74%85%
Reaction Time ~ 20 hours~ 24 hours
Key Reagents Strong, pyrophoric reducing agent (LiAlH₄)Palladium catalyst, Cyanoborohydride
Scalability GoodExcellent, suitable for large-scale production
Purification DistillationColumn chromatography

Method 1: Synthesis via Reduction of N-(4-Chlorophenyl)succinimide

This two-step approach involves the initial formation of N-(4-chlorophenyl)succinimide followed by its reduction to the target pyrrolidine.

Logical Workflow for Method 1

A 4-Chloroaniline C N-(4-Chlorophenyl)succinimide A->C Toluene, Reflux B Succinic Anhydride B->C E This compound C->E Anhydrous THF, Reflux D Lithium Aluminum Hydride (LiAlH4) D->E

Caption: Synthesis of this compound via Succinimide Reduction.

Experimental Protocol: Method 1

Step 1: Synthesis of N-(4-Chlorophenyl)succinimide

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (12.75 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol) in 150 mL of toluene.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield N-(4-chlorophenyl)succinimide.

    • Yield: Approximately 92%

    • Purity: Sufficient for the next step without further purification.

Step 2: Reduction of N-(4-Chlorophenyl)succinimide

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 7.6 g, 0.2 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

  • To this suspension, add N-(4-chlorophenyl)succinimide (20.9 g, 0.1 mol) portion-wise, controlling the rate of addition to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 16 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 7.6 mL of water, 7.6 mL of 15% aqueous sodium hydroxide, and finally 22.8 mL of water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

    • Yield: Approximately 80% for this step.

    • Overall Yield: ~74%

Method 2: One-Pot Palladium-Catalyzed Reductive Amination

This streamlined, one-pot synthesis directly converts a keto-acetal precursor to the desired pyrrolidine, offering advantages in terms of operational simplicity and suitability for large-scale production.[1]

Logical Workflow for Method 2

A 1-(4-Chlorophenyl)-4,4- diethoxybutan-1-one E This compound A->E Methanol, rt B Ammonium Acetate B->E C Pd/C Catalyst C->E D Sodium Cyanoborohydride (NaBH3CN) D->E

Caption: One-Pot Reductive Amination for this compound Synthesis.

Experimental Protocol: Method 2
  • To a solution of 1-(4-chlorophenyl)-4,4-diethoxybutan-1-one (2.72 g, 10 mmol) in 50 mL of methanol, add ammonium acetate (7.71 g, 100 mmol) and 10% palladium on carbon (Pd/C, 0.5 g).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.26 g, 20 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

    • Yield: 85%

Performance Comparison and Concluding Remarks

Both methods provide viable routes to this compound. The succinimide reduction method is a classic approach that, while reliable, involves a hazardous reagent (LiAlH₄) and an additional synthetic step. Its overall yield is good, but the multi-step nature and the need for careful handling of the reducing agent may be deterrents for large-scale applications.

In contrast, the one-pot reductive amination offers a more elegant and efficient pathway.[1] Its single-step nature, milder reaction conditions, and high yield make it a more attractive option, particularly for process development and scale-up. The use of a palladium catalyst is a key feature, and while catalyst cost is a consideration, its efficiency and the overall streamlined process often outweigh this factor.

For researchers requiring a rapid and high-yielding synthesis with operational simplicity, the reductive amination method is the recommended choice . The succinimide reduction remains a valid alternative, especially when the necessary reagents are readily available and the scale of the synthesis is smaller. Ultimately, the choice of method will depend on the specific requirements of the research or production campaign, including scale, cost, safety considerations, and available equipment.

References

Comparative Bioactivity Analysis of 3-(4-Chlorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the bioactivity of key 3-(4-Chlorophenyl)pyrrolidine derivatives, focusing on their efficacy in established preclinical models of epilepsy. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticonvulsant therapies.

Anticonvulsant Activity: A Comparative Overview

The anticonvulsant potential of this compound derivatives has been primarily evaluated using a battery of standardized rodent seizure models, including the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. These models are predictive of efficacy against generalized tonic-clonic seizures, myoclonic seizures, and pharmacoresistant partial seizures, respectively.

The following table summarizes the available quantitative anticonvulsant activity data for selected 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives, providing a basis for comparison of their potency and neurotoxicity.

Compound IDStructureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) ‡
Compound 6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.30[1]> 130[1]28.20[1]> 500> 7.32
Compound 14 N/A49.6[2]67.4[2]31.3[2]N/AN/A
Valproic Acid Reference Drug252.74[1]N/A130.64[1]N/AN/A

N/A: Data not available in the cited sources. ‡ Protective Index (PI) is calculated as TD₅₀/ED₅₀.

Insights from Structure-Activity Relationship Studies

The available data on 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives suggest that substitutions on both the chlorophenyl ring and the pyrrolidine nitrogen significantly influence anticonvulsant activity. For instance, compound 6, a 3-(2-chlorophenyl) derivative, demonstrated potent activity in the MES and 6 Hz tests.[1] Similarly, other studies have highlighted the broad-spectrum anticonvulsant properties of derivatives with substitutions at the 3-position of the pyrrolidine-2,5-dione ring.[2][3]

Experimental Protocols

Detailed methodologies for the key anticonvulsant screening assays are provided below to facilitate the replication and validation of these findings.

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures.[1]

  • Animal Model: Male albino mice are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 Hz, 0.5 s) is delivered via corneal or ear electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is considered the endpoint, indicating protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.[1]

  • Animal Model: Male albino mice are commonly used.

  • Drug Administration: The test compound is administered i.p. prior to the convulsant.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in the majority of animals (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures indicates protection.

  • Data Analysis: The ED₅₀ is determined as the dose that prevents seizures in 50% of the animals.

Hz Seizure Test

The 6 Hz test is a model of therapy-resistant partial seizures.[1][2]

  • Animal Model: Male albino mice are used.

  • Drug Administration: The test compound is administered i.p.

  • Stimulation: A low-frequency electrical stimulus (6 Hz) of a specific duration and current (e.g., 3 seconds, 32 mA or 44 mA) is delivered via corneal electrodes.

  • Observation: Animals are observed for seizure activity, which typically manifests as a stun, forelimb clonus, and twitching of the vibrissae.

  • Endpoint: The absence of seizure activity is considered protection.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

Potential Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, their anticonvulsant profiles suggest potential interactions with voltage-gated sodium channels and/or modulation of GABAergic neurotransmission. The efficacy in the MES test often points towards an ability to block the spread of seizures, a characteristic of many sodium channel blockers. Activity in the scPTZ test can indicate an effect on T-type calcium channels or enhancement of GABAergic inhibition.

Experimental Workflow for Anticonvulsant Drug Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening (Rodent Models) cluster_2 Lead Optimization cluster_3 Candidate Selection in_vitro_binding Target Binding Assays (e.g., Sodium Channels, GABA-A Receptors) in_vitro_functional Functional Assays (e.g., Patch Clamp, Neurotransmitter Uptake) in_vitro_binding->in_vitro_functional Promising Hits mes_test MES Test (Generalized Tonic-Clonic) in_vitro_functional->mes_test Active Compounds scptz_test scPTZ Test (Myoclonic/Absence) mes_test->scptz_test hz_test 6 Hz Test (Pharmacoresistant Partial) scptz_test->hz_test rotarod Rotarod Test (Neurotoxicity) hz_test->rotarod sar_analysis Structure-Activity Relationship Analysis rotarod->sar_analysis Active & Non-toxic admet_profiling ADMET Profiling sar_analysis->admet_profiling candidate Lead Candidate admet_profiling->candidate Optimized Lead

Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticonvulsant drug candidates.

References

Comparative Efficacy of Chlorophenyl-Pyrrolidine Derivatives in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3-(4-Chlorophenyl)pyrrolidine Analogues and Their Anticonvulsant Potential.

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, derivatives featuring a chlorophenyl moiety have emerged as promising candidates for the management of central nervous system disorders, particularly epilepsy. This guide provides a comparative analysis of the efficacy of this compound and its analogues, drawing upon data from peer-reviewed preclinical studies.

Quantitative Efficacy in Animal Models of Seizure

While direct, head-to-head comparative studies on the efficacy of this compound are limited in publicly available literature, extensive research on closely related 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives provides significant insights into their anticonvulsant properties. These analogues have been rigorously evaluated in established rodent models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The data presented below summarizes their efficacy, often in comparison to standard-of-care antiepileptic drugs (AEDs) such as Valproic Acid and Ethosuximide.

CompoundSeizure ModelED₅₀ (mg/kg)Reference DrugReference Drug ED₅₀ (mg/kg)Protective Index (PI)
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione 6 Hz (32 mA)Not specifiedEthosuximideNot specifiedBetter than Ethosuximide
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) MES68.30Valproic Acid252.74More beneficial than VPA
6 Hz (32 mA)28.20Valproic Acid130.64More beneficial than VPA
(R,S)-1-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione MES62.14Valproic Acid252.7Better than VPA
6 Hz75.59Valproic Acid130.6Not specified
Ethosuximide221.7Not specified

Postulated Mechanisms of Action

The anticonvulsant effects of chlorophenyl-pyrrolidine derivatives are believed to be multifactorial, primarily involving the modulation of inhibitory and excitatory neurotransmission.

One key proposed mechanism is the enhancement of GABAergic inhibition. 3-(p-Chlorophenyl)pyrrolidine has been identified as a prodrug for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] This suggests that it is metabolized in the brain to increase GABA levels, thereby dampening neuronal excitability.

Furthermore, studies on related analogues indicate a direct interaction with ion channels that play a crucial role in seizure generation and propagation. Specifically, these compounds have been shown to modulate voltage-gated sodium and L-type calcium channels.[2] By blocking these channels, they can reduce the influx of positive ions into neurons, leading to a stabilization of neuronal membranes and a reduction in aberrant electrical discharges.

Anticonvulsant Mechanism of Chlorophenyl-Pyrrolidine Derivatives Postulated Anticonvulsant Mechanisms cluster_GABA GABAergic Pathway cluster_IonChannel Ion Channel Modulation 3-CPP_Prodrug This compound (Prodrug) Metabolism Metabolic Conversion 3-CPP_Prodrug->Metabolism In Brain GABA Increased GABA Levels Metabolism->GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Activates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect CPP_Analogue Chlorophenyl-Pyrrolidine Analogue Na_Channel Voltage-gated Na+ Channel CPP_Analogue->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel CPP_Analogue->Ca_Channel Blocks Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability Reduced_Excitability->Anticonvulsant_Effect

Postulated Anticonvulsant Mechanisms

Experimental Protocols

The evaluation of anticonvulsant efficacy relies on standardized and reproducible experimental models. The data presented in this guide were primarily generated using the following protocols:

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model that induces generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive device with corneal electrodes.

  • Procedure: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) is delivered through corneal electrodes to induce a seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant activity. The ED₅₀, the dose at which 50% of the animals are protected, is then calculated.

Hz Psychomotor Seizure Test

This model is considered to be predictive of efficacy against therapy-resistant partial seizures.

  • Apparatus: A constant-current electrical stimulator with corneal electrodes.

  • Procedure: A prolonged, low-frequency electrical stimulus (e.g., 32 mA or 44 mA at 6 Hz for 3 s) is delivered via corneal electrodes.

  • Endpoint: The endpoint is the protection against the induction of a minimal clonic seizure, characterized by behaviors such as jaw and forelimb clonus. The ED₅₀ is determined as the dose that protects 50% of the animals.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ model is used to identify compounds that may be effective against absence seizures.

  • Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period. The ED₅₀ is calculated as the dose that protects 50% of the animals from the convulsive effects of PTZ.

Experimental_Workflow_for_Anticonvulsant_Screening Workflow for Preclinical Anticonvulsant Efficacy Testing Start Test Compound Administration (i.p.) MES_Test Maximal Electroshock (MES) Test Start->MES_Test 6Hz_Test 6 Hz Psychomotor Seizure Test Start->6Hz_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Data_Analysis Data Analysis (ED₅₀ Calculation) MES_Test->Data_Analysis 6Hz_Test->Data_Analysis scPTZ_Test->Data_Analysis Efficacy_Comparison Comparison with Reference Drugs Data_Analysis->Efficacy_Comparison End Efficacy Profile Established Efficacy_Comparison->End

Preclinical Anticonvulsant Efficacy Testing Workflow

References

Safety Operating Guide

Navigating the Disposal of 3-(4-Chlorophenyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the safe disposal of 3-(4-Chlorophenyl)pyrrolidine, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar chemicals and established best practices for hazardous waste management.

The inherent structure of this compound, which includes a chlorinated aromatic ring, suggests that it should be handled as a hazardous substance. Halogenated organic compounds can be persistent in the environment and may generate hazardous byproducts if not disposed of correctly. Therefore, treating this compound as hazardous waste is a necessary precaution.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air.

  • After skin contact: Wash the affected area immediately with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hazard Profile of Structurally Similar Compounds

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

This data is based on the hazard profile of 2-(4-Chlorophenyl)pyrrolidine and should be considered indicative for this compound in the absence of specific data.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the standard procedure for halogenated organic waste. The primary method of disposal is incineration by a licensed hazardous waste management company.[1][2]

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][3] This is because the disposal methods differ, and mixing can lead to increased disposal costs and improper treatment.[2][4]

  • Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication that it contains halogenated organic compounds.[5][6] Do not use abbreviations or chemical formulas.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]

Experimental Protocols for Waste Handling

Spill Cleanup Procedure:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent. Collect the absorbed material into a suitable container, seal it, and label it as hazardous waste for disposal.

Empty Container Disposal:

Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[5] After triple-rinsing, the container can be disposed of in accordance with institutional guidelines for decontaminated labware.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Unused or Waste This compound identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate container Collect in a Labeled, Sealed Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal end Proper Disposal via Incineration disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-(4-Chlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential hazards associated with substituted pyrrolidines, which can be flammable, toxic, and corrosive, a comprehensive approach to personal protection is mandatory.[1][2][3][4][5] Always work in a well-ventilated area, preferably within a chemical fume hood, and ensure that safety showers and eyewash stations are readily accessible.[1][6]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and vapors that can cause serious eye damage.[2][4][6]
Skin Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). A synthetic or flame-retardant apron or a full protective suit is also required.[1][3]To prevent skin contact, which may be harmful or cause severe burns.[3][4]
Respiratory Protection An approved/certified respirator with appropriate cartridges for organic vapors and particulates should be used, especially if ventilation is inadequate.[1][2] A self-contained breathing apparatus may be necessary for large spills or emergencies.[1]To prevent inhalation of harmful or toxic vapors.[3][4]
Footwear Closed-toe shoes, preferably safety footwear or chemical-resistant boots.To protect feet from spills.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling 3-(4-Chlorophenyl)pyrrolidine is essential to minimize risk.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup Ensure proper fit and function handle_weigh 3. Weigh Compound prep_setup->handle_weigh Verify airflow handle_dissolve 4. Dissolve/React handle_weigh->handle_dissolve Use anti-static techniques cleanup_decon 5. Decontaminate Glassware handle_dissolve->cleanup_decon After experiment completion cleanup_waste 6. Segregate Waste cleanup_decon->cleanup_waste Rinse with appropriate solvent cleanup_dispose 7. Dispose of Waste cleanup_waste->cleanup_dispose Follow institutional guidelines cleanup_doff 8. Doff PPE cleanup_dispose->cleanup_doff Ensure containers are sealed

Caption: Workflow for the safe handling of this compound.

Methodology for Safe Handling:

  • Preparation:

    • Before handling the compound, put on all required PPE as detailed in Table 1.

    • Prepare the work area within a certified chemical fume hood. Ensure the sash is at the appropriate height.

    • Keep all necessary materials, including spill cleanup supplies, within reach.

  • Handling:

    • When weighing the compound, use an analytical balance inside the fume hood or a vented balance safety enclosure.

    • Ground and bond containers when transferring the material to prevent static discharge, as related compounds can be flammable.[5][6]

    • Use non-sparking tools and explosion-proof equipment if handling larger quantities.[2][5]

    • Avoid all personal contact, including inhalation of vapors or dust.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[2][5]

    • Clean and decontaminate all surfaces and equipment after use.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance. The products of degradation may be more toxic than the original compound.[1]

Table 2: Chemical Waste Disposal Plan

Waste TypeCollection ProcedureDisposal Method
Solid Chemical Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.Dispose of through a licensed chemical waste disposal company.[7]
Liquid Chemical Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.Dispose of through a licensed chemical waste disposal company.[7] Do not empty into drains.[5]
Contaminated Labware (e.g., gloves, pipette tips) Place in a sealed bag or container labeled as hazardous waste.Incineration or disposal via a licensed chemical waste management service.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as liquid chemical waste. Puncture the container to prevent reuse.[7]Dispose of as solid waste in accordance with local regulations, or through a recycling program if available.[7]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and non-abrasive soap.[1] Seek immediate medical attention if irritation persists or if symptoms develop.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration, but be aware that it may be hazardous to the person providing aid if the material is toxic.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[6] Seek immediate medical attention.[1][6]

  • Spills: For minor spills, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[6] For major spills, evacuate the area and contact your institution's emergency response team.[1] Remove all ignition sources.[3][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.